2,4,6-Triisopropylbenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102803. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4,6-tri(propan-2-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClO2S/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPYIBBSTJFDAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)Cl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215827 | |
| Record name | 2,4,6-Triisopropylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
302.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6553-96-4 | |
| Record name | 2,4,6-Tris(1-methylethyl)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6553-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Triisopropylbenzenesulfonyl chloride | |
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| Record name | 6553-96-4 | |
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| Record name | 2,4,6-Triisopropylbenzenesulfonyl chloride | |
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| Record name | 2,4,6-triisopropylbenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2,4,6-TRIISOPROPYLBENZENESULFONYL CHLORIDE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QZ3QZX6G4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonyl Chloride: Properties, Applications, and Experimental Protocols
Introduction
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl), also known as Trisyl chloride, is a sterically hindered sulfonyl chloride that has carved a significant niche in modern organic synthesis.[1] Its unique molecular architecture, characterized by three bulky isopropyl groups flanking the sulfonyl chloride moiety on a benzene ring, imparts remarkable reactivity and selectivity.[2] This steric hindrance is not a drawback; rather, it is the very feature that chemists leverage to direct reactions and minimize unwanted side products.[2] This guide provides an in-depth exploration of the physical and chemical properties of TPSCl, its mechanistic role as a powerful coupling agent, and detailed, field-proven protocols for its application in key synthetic transformations. The content herein is curated for researchers, scientists, and drug development professionals who seek both a comprehensive understanding and practical guidance on the effective use of this versatile reagent.
Core Physical and Chemical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. TPSCl is a white to light beige crystalline solid that is stable under normal laboratory conditions, though it exhibits sensitivity to moisture, light, and heat.[3] Its high solubility in common organic solvents like toluene and chloroform facilitates its use in a wide range of reaction media.[2] However, it decomposes in water, a critical consideration for reaction setup and workup procedures.[4]
Summary of Physical Data
The key physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₂₃ClO₂S | [4][5] |
| Molecular Weight | 302.86 g/mol | [4] |
| Appearance | White to light beige crystalline solid/powder | [3][4] |
| Melting Point | 93-99 °C | [3] |
| Boiling Point | 349.3 °C at 760 mmHg | [4] |
| Density | 1.096 g/cm³ | [3] |
| Solubility | Soluble in toluene, chloroform; Decomposes in water | [2][4] |
| CAS Number | 6553-96-4 | [4][5] |
Structural and Crystallographic Data
The unique steric environment of TPSCl has been confirmed by X-ray diffraction studies. The compound crystallizes in an orthorhombic system.[2] This steric crowding forces a flattened boat conformation of the benzene ring and results in distorted bond angles and lengths around the sulfonyl chloride group and the ortho-isopropyl substituents.[6] This rigid, congested structure is believed to be a primary contributor to the high selectivity observed in its reactions, particularly in the formation of internucleotide linkages in oligonucleotide synthesis.[6]
Spectroscopic Characterization
Authenticating the identity and purity of TPSCl is paramount for reproducible and reliable experimental outcomes. The following section details the expected spectroscopic signatures of the molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a clear fingerprint of the triisopropyl substitution pattern. Based on available data, the following chemical shifts are characteristic for TPSCl in CDCl₃:[7]
-
~7.23 ppm (s, 2H): This singlet corresponds to the two aromatic protons on the benzene ring. Their equivalence is due to the symmetrical nature of the molecule.
-
~4.24 ppm (sept, 1H): This septet is assigned to the methine proton of the para-isopropyl group. It is split by the six adjacent methyl protons.
-
~2.94 ppm (sept, 2H): This septet corresponds to the two methine protons of the ortho-isopropyl groups.
-
~1.32 ppm and ~1.27 ppm (d, 18H): These two overlapping doublets arise from the twelve methyl protons of the two ortho-isopropyl groups and the six methyl protons of the para-isopropyl group.
Infrared (IR) Spectroscopy
The IR spectrum of TPSCl is dominated by absorptions corresponding to the sulfonyl chloride group and the substituted benzene ring. Key expected peaks include:
-
~1380 cm⁻¹ and ~1180 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.
-
~3000-2850 cm⁻¹: C-H stretching vibrations of the isopropyl groups.
-
~1600 cm⁻¹ and ~1470 cm⁻¹: C=C stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of TPSCl reveals a molecular ion peak and a characteristic fragmentation pattern dominated by the loss of its functional groups and alkyl substituents.
-
m/z 302/304: The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a molecule containing one chlorine atom.[8]
-
Loss of Cl (m/z 267): Cleavage of the S-Cl bond results in a significant peak at m/z 267.[8]
-
Loss of SO₂Cl (m/z 203): Fragmentation involving the loss of the entire sulfonyl chloride group.[8]
-
Loss of Isopropyl Groups: Subsequent or alternative fragmentation pathways involve the loss of isopropyl groups (C₃H₇, 43 Da), leading to a series of smaller fragment ions.[8]
Mechanism of Action and Synthetic Applications
TPSCl is most renowned for its role as a condensing or coupling agent, particularly in the synthesis of phosphodiester and sulfonamide bonds. Its efficacy stems from the electrophilic nature of the sulfur atom, which readily reacts with nucleophiles. The steric bulk of the ortho-isopropyl groups plays a crucial role in moderating its reactivity and enhancing selectivity.[2]
Role in Oligonucleotide Synthesis
In the phosphotriester approach to oligonucleotide synthesis, TPSCl serves as a highly effective activating agent for the phosphodiester component. The reaction is typically performed in the presence of a nucleophilic catalyst, such as N-methylimidazole.
The proposed mechanism involves the following key steps:
-
Activation: TPSCl reacts with the phosphodiester to form a highly reactive mixed sulfonic-phosphoric anhydride intermediate.
-
Nucleophilic Attack: The 5'-hydroxyl group of the incoming nucleoside, often facilitated by a nucleophilic catalyst, attacks the phosphorus center of the activated intermediate.
-
Displacement: The 2,4,6-triisopropylbenzenesulfonate anion is displaced as a good leaving group, resulting in the formation of the desired phosphotriester linkage.
The steric hindrance of the triisopropylphenyl group prevents side reactions at other potentially reactive sites on the nucleoside bases.
Caption: Mechanism of TPSCl-mediated phosphodiester bond formation.
Synthesis of Sulfonamides
TPSCl is an excellent reagent for the synthesis of sulfonamides from primary and secondary amines. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is typically added to scavenge the HCl generated during the reaction.[9]
Caption: General workflow for the synthesis of sulfonamides using TPSCl.
Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear causality for each step to ensure robust and reproducible results.
Protocol: General Synthesis of a Sulfonamide
This protocol describes a general method for the synthesis of N-substituted sulfonamides from a primary or secondary amine using TPSCl.
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and dissolve it in anhydrous DCM.
-
Causality: Anhydrous conditions are crucial as TPSCl is moisture-sensitive and will hydrolyze, reducing yield. An inert atmosphere prevents side reactions with atmospheric components.
-
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (1.5 eq).
-
Causality: The reaction is exothermic, and initial cooling controls the reaction rate. The base is essential to neutralize the HCl produced, driving the reaction to completion.
-
-
TPSCl Addition: Dissolve TPSCl (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Causality: A slight excess of TPSCl ensures complete consumption of the limiting amine. Dropwise addition prevents a rapid exotherm.
-
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Causality: Reaction times can vary significantly based on the steric and electronic properties of the amine. Regular monitoring prevents unnecessary heating or extended reaction times.
-
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine (to remove bulk water).
-
Causality: This sequence of washes systematically removes impurities and unreacted starting materials, simplifying the final purification step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Causality: Complete removal of water is necessary before concentration to prevent hydrolysis of the product or starting material upon storage.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system.
-
Causality: Chromatography separates the desired sulfonamide product from non-polar impurities and any remaining TPSCl or its hydrolysis product.
-
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[6] It is also reactive with water, liberating toxic hydrogen chloride gas.[6] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store the reagent in a tightly sealed container under an inert atmosphere, away from moisture and heat.[3]
Conclusion
This compound is a uniquely effective reagent whose steric bulk is a key asset in achieving high selectivity in organic synthesis. Its primary applications as a coupling agent in the formation of phosphotriester and sulfonamide linkages are well-established and critical to fields ranging from drug discovery to molecular biology. By understanding its physical properties, spectroscopic signatures, and the mechanistic principles behind its reactivity, researchers can confidently and effectively employ TPSCl to construct complex molecular architectures. The protocols provided in this guide offer a robust framework for its practical application, ensuring both safety and success in the laboratory.
References
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ResearchGate. (2025, August 7). Structural study of this compound. Retrieved from [Link]
-
Ruifu Chemical. (n.d.). TPSCl CAS 6553-96-4 this compound Purity >98.0% (HPLC) Factory Coupling Reagents. Retrieved from [Link]
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An In-Depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPS-Cl) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl), a versatile and powerful reagent in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, practical applications, and detailed methodologies related to TPS-Cl, moving beyond simple procedural outlines to explain the rationale behind its effective use.
Introduction: The Strategic Advantage of Steric Hindrance
This compound, commonly abbreviated as TPS-Cl or Trisyl chloride, is an organosulfur compound that has carved a significant niche in synthetic chemistry.[1] Its utility stems from a unique molecular architecture: a sulfonyl chloride functional group attached to a benzene ring adorned with three bulky isopropyl groups at the 2, 4, and 6 positions.[2][3] This steric hindrance is not a limitation but a key feature that modulates its reactivity, enhancing selectivity and minimizing side reactions in a variety of chemical transformations.[2]
This guide will explore the multifaceted nature of TPS-Cl, from its fundamental physicochemical properties to its sophisticated applications as a condensing agent, coupling reagent, and sulfonating agent, with a particular focus on its role in the synthesis of complex biomolecules and pharmaceutical intermediates.[1][4]
Physicochemical Properties and Structural Insights
A thorough understanding of a reagent's properties is fundamental to its successful application. TPS-Cl is a white to off-white crystalline solid at room temperature.[1][5]
| Property | Value | Source |
| CAS Number | 6553-96-4 | [1] |
| Molecular Formula | C₁₅H₂₃ClO₂S | [1] |
| Molecular Weight | 302.86 g/mol | [5] |
| Melting Point | 92-97 °C | [1][6] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in many organic solvents such as chloroform, ethanol, and toluene.[2][7] It decomposes in water.[6] | [2][6][7] |
| Sensitivity | Moisture sensitive.[5][6] Also sensitive to light and heat.[5] | [5][6] |
The sterically overcrowded nature of the TPS-Cl molecule, confirmed by X-ray diffraction studies, results in a flattened boat conformation of the benzene ring. This steric strain leads to distortions in bond lengths and angles around the sulfonyl chloride group and the ortho-isopropyl groups.[8] This unique three-dimensional structure is directly responsible for the high selectivity observed in its reactions.[8]
Synthesis of this compound
The preparation of TPS-Cl is typically achieved through a two-step process starting from 2,4,6-triisopropylbenzene.[2]
-
Sulfonation: 2,4,6-triisopropylbenzene is reacted with chlorosulfonic acid at a controlled temperature, typically between 5-15°C, to yield the corresponding 2,4,6-triisopropylbenzenesulfonic acid.[2]
-
Chlorination: The resulting sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to furnish this compound.[2][3]
The crude product is then purified, often by recrystallization from a suitable solvent like pentane, to yield the final product.[9]
Mechanism of Action: A Tale of Activation
The primary role of TPS-Cl in many of its applications is to act as an activating agent, particularly for hydroxyl and phosphate groups. The general mechanism involves the reaction of the alcohol or phosphate with the highly electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, which serves to deprotonate the nucleophile and neutralize the HCl byproduct.
The resulting intermediate is a highly reactive sulfonate ester or a mixed sulfonic-phosphoric anhydride. The bulky triisopropylphenylsulfonyl group is an excellent leaving group, facilitating subsequent nucleophilic attack to form the desired bond.
Caption: General Mechanism of TPS-Cl as a Coupling Agent
Key Applications in Research and Development
The unique properties of TPS-Cl make it an invaluable tool in several areas of organic synthesis.
Oligonucleotide Synthesis
One of the most significant applications of TPS-Cl is as a condensing agent in the synthesis of oligonucleotides, a role first pioneered by Khorana.[8][10] It is highly effective in forming the crucial internucleotide phosphodiester bonds.[2][11] The steric bulk of the triisopropylphenyl group helps to prevent unwanted side reactions at other sensitive functional groups on the nucleoside or nucleotide.[12]
In this context, TPS-Cl activates the phosphate group of one nucleotide, allowing for efficient coupling with the hydroxyl group of another.[10] This method has been instrumental in the chemical synthesis of both DNA and RNA fragments, which are essential tools in molecular biology, diagnostics, and therapeutics.[12]
Peptide and Amide Bond Formation
TPS-Cl is also a highly effective condensing agent for the formation of amide bonds, particularly in cases involving sterically hindered amines or carboxylic acids. The in situ formation of a mixed sulfonic-carboxylic anhydride activates the carboxyl group, facilitating its reaction with the amine.
Sulfonating Agent and Protecting Group Chemistry
As a sulfonyl chloride, TPS-Cl can be used to introduce the bulky 2,4,6-triisopropylbenzenesulfonyl (trisyl) group into molecules. This group can serve as a protecting group for amines and alcohols. The trisyl group is known for its high stability under a wide range of reaction conditions, yet it can be removed when necessary.
Furthermore, the sulfonates formed from the reaction of TPS-Cl with alcohols are excellent leaving groups in nucleophilic substitution reactions.[6] This allows for the conversion of alcohols into other functional groups.
Synthesis of Phospholipids and Other Biologically Active Molecules
TPS-Cl is utilized as a condensing agent in the synthesis of glycerophospholipids.[6] It has also been employed in the synthesis of various other biologically active molecules, including derivatives of the anticonvulsant drug Valproic Acid and analogues of nicotinamide adenine dinucleotide (NAD).[2][9]
Detailed Experimental Protocols
To ensure the reproducibility and success of synthetic procedures, the following detailed protocols are provided as examples of the practical application of TPS-Cl.
Protocol for the Synthesis of a Diphosphate Bond
This protocol describes the use of TPS-Cl as a condensing agent to form a diphosphate bond, a key linkage in many biologically important molecules.[9]
Materials:
-
Guanosine monophosphate (GMP)
-
Pyrrolidine monophosphate
-
This compound (TPS-Cl)
-
Magnesium bromide (MgBr₂)
-
Anhydrous pyridine
-
Appropriate glassware and stirring equipment
Procedure:
-
Dissolve GMP and pyrrolidine monophosphate in anhydrous pyridine in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add MgBr₂ to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of TPS-Cl in anhydrous pyridine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 5 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction by the addition of water.
-
Remove the pyridine under reduced pressure.
-
Purify the resulting diphosphate product using an appropriate chromatographic technique (e.g., ion-exchange chromatography).
Protocol for the Synthesis of a Sterically Hindered Amide
This protocol details the use of TPS-Cl as a condensing agent for the formation of an amide bond between a carboxylic acid and a hindered amine.
Materials:
-
Carboxylic acid (Substrate 1)
-
Hindered amine (Substrate 2)
-
This compound (TPS-Cl)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous chloroform (ethanol-free)
Procedure:
-
To a solution of the carboxylic acid, hindered amine, and a catalytic amount of DMAP in anhydrous chloroform, add triethylamine.
-
Heat the mixture to reflux.
-
Add TPS-Cl in three portions over a period of 1.5 hours.
-
Continue heating at reflux for an additional 2.5 hours, for a total of 4 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 1 M HCl and extract with dichloromethane.
-
Wash the organic extracts successively with dilute aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Caption: Workflow for Hindered Amide Synthesis using TPS-Cl
Safety, Handling, and Storage
As a reactive chemical, TPS-Cl must be handled with appropriate safety precautions.
-
Hazards: TPS-Cl is corrosive and causes severe skin burns and eye damage.[13][14] It is also moisture-sensitive and may decompose on contact with water, releasing toxic gas.[6][14] Inhalation of dust or vapors can cause respiratory tract irritation.[3][15]
-
Personal Protective Equipment (PPE): Always handle TPS-Cl in a well-ventilated area, preferably a fume hood.[15] Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13]
-
Handling: Avoid creating dust.[15] Keep the container tightly closed when not in use.[15] Prevent contact with water and moist air.[15]
-
Storage: Store in a cool, dry, dark place in a tightly sealed, corrosion-resistant container.[6][13] It should be stored away from incompatible materials such as strong bases and oxidizing agents.[14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[13]
Conclusion
This compound is a powerful and versatile reagent with a broad range of applications in modern organic synthesis. Its sterically hindered nature provides a unique level of selectivity that is highly valued in the synthesis of complex molecules, including oligonucleotides, peptides, and other biologically active compounds. By understanding the fundamental principles of its reactivity and adhering to proper handling and experimental procedures, researchers and drug development professionals can effectively leverage the capabilities of TPS-Cl to advance their scientific endeavors.
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A Technical Guide to 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl): A Sterically Hindered Reagent for Selective Synthesis
Abstract
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl), also known as Trisyl chloride, is a highly versatile organosulfur compound distinguished by the significant steric hindrance provided by three isopropyl groups on its benzene ring. This unique structural feature is not a liability but its greatest asset, imparting remarkable selectivity and reducing the incidence of side reactions in a variety of chemical transformations. This guide provides an in-depth examination of the primary applications of TPSCl for researchers, chemists, and professionals in drug development. We will explore its role as a premier sulfonylating agent for the synthesis of sulfonamides and sulfonate esters, its critical function as a coupling and condensing agent in the construction of complex molecules like oligonucleotides and glycerophospholipids, and its utility in protecting group strategies. Mechanistic rationales, detailed experimental protocols, and field-proven insights are provided to illustrate the causality behind experimental choices, underscoring the reagent's importance in modern synthetic and medicinal chemistry.
Introduction: The Significance of Steric Hindrance
In the landscape of organic synthesis, control and selectivity are paramount. This compound (CAS No. 6553-96-4) has emerged as a reagent of choice for transformations requiring high precision. Its molecular structure, featuring a sulfonyl chloride functional group flanked by two ortho-isopropyl groups and a third at the para position, creates a sterically crowded environment around the reactive sulfur center.[1]
This steric bulk is the defining characteristic of TPSCl, governing its reactivity. It moderates the electrophilicity of the sulfonyl group, preventing reactions with less reactive nucleophiles and thereby enhancing selectivity. For instance, in the presence of multiple hydroxyl groups, TPSCl can selectively sulfonylate the most accessible or reactive one, a feat difficult to achieve with less hindered reagents like tosyl chloride (TsCl) or mesitylenesulfonyl chloride.[1] This guide will dissect the key applications where this sterically driven selectivity is leveraged to achieve specific synthetic outcomes.
Core Applications in Synthetic Chemistry
The utility of TPSCl spans several key areas of organic synthesis, from the installation of functional groups to the construction of biopolymers.
Sulfonylation Reactions: Synthesis of Sulfonamides and Sulfonate Esters
The most fundamental application of TPSCl is as a sulfonylating agent.[2][3] It facilitates the formation of sulfonamides and sulfonate esters, moieties that are not only stable functional groups but are also prevalent in a vast number of pharmaceuticals and agrochemicals.[4][5]
Mechanistic Rationale
The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride. A nucleophile, typically an amine (for sulfonamides) or an alcohol (for sulfonate esters), attacks the sulfur, leading to the displacement of the chloride leaving group.[6][7] A tertiary amine base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[7] The steric hindrance of TPSCl ensures that the reaction is highly selective, often requiring slightly more forcing conditions than less hindered sulfonyl chlorides but providing cleaner reaction profiles with fewer side products.
Application Focus: Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone of medicinal chemistry. TPSCl provides an efficient route to access these structures.
Detailed Experimental Protocol: General Synthesis of a Sulfonamide [7][8]
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the primary or secondary amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a suitable base, such as triethylamine (1.5 eq) or pyridine (1.5 eq), to the stirred solution.
-
Sulfonyl Chloride Addition: Add this compound (1.1 eq) portion-wise to the reaction mixture at 0 °C. Causality: Portion-wise addition helps control the exothermic nature of the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM). Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine base), water, saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.
Workflow for Sulfonamide Synthesis using TPSCl
Application Focus: Sulfonate Ester Synthesis
The reaction of TPSCl with alcohols yields sulfonate esters. These are valuable synthetic intermediates, primarily because the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions.
Table 1: Representative Yields for TPSCl-Mediated Reactions
| Reaction Type | Nucleophile | Typical Yield (%) | Reference |
| Sulfonamide Formation | Amine | 85% | [6] |
| Sulfonate Ester Formation | Alcohol | 90% | [6] |
Coupling and Condensation Reactions
TPSCl is widely employed as a condensing or coupling agent, particularly in the synthesis of biopolymers where the formation of specific linkages is critical.[2][6]
Mechanistic Rationale
In these reactions, TPSCl activates a functional group (often a phosphate or carboxylate) by converting it into a highly reactive mixed sulfonyl intermediate. This intermediate is then readily attacked by a nucleophile (e.g., a hydroxyl group) to form the desired bond, regenerating the sulfonate as a leaving group.
Application Focus: Oligonucleotide Synthesis
TPSCl was one of the early, highly effective reagents for forming the internucleotide linkages required for the chemical synthesis of DNA and RNA.[1][9] In the H-phosphonate method of oligonucleotide synthesis, TPSCl serves as a powerful activator for the coupling of a nucleoside H-phosphonate monoester with the 5'-hydroxyl group of a growing oligonucleotide chain.[9] Its steric bulk is advantageous, preventing unwanted side reactions at other positions on the nucleoside.
TPSCl in H-phosphonate Oligonucleotide Coupling
Application Focus: Synthesis of Complex Molecules
The high reactivity of the activated intermediates formed from TPSCl makes it ideal for synthesizing sterically congested molecules where other coupling agents may fail. This includes the synthesis of complex glycerophospholipids and hindered amides.[10][11]
Detailed Experimental Protocol: Synthesis of a Sterically Hindered Amide
-
Reaction Setup: To a solution of a sterically hindered carboxylic acid (1.0 eq), a hindered amine (2.0 eq), triethylamine (3.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 5 mg) in chloroform (ethanol-free), heat the mixture to reflux.
-
Reagent Addition: Add this compound (1.5 eq) in three equal portions every 30 minutes. Causality: Staggered addition maintains a steady concentration of the activated intermediate without causing rapid decomposition.
-
Reaction: Continue heating at reflux for an additional 2.5 hours after the final addition (total 4 hours).
-
Workup: Cool the reaction mixture to room temperature, pour it into 1M HCl, and extract with dichloromethane.
-
Purification: Wash the combined organic extracts successively with dilute aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography to yield the target amide.
Protecting Group Chemistry
The selectivity of TPSCl makes it an excellent reagent for protecting specific functional groups within a multifunctional molecule.
Application Focus: Selective Protection of Guanosine
During oligonucleotide synthesis, the exocyclic amine and O⁶ lactam of guanosine can undergo undesirable side reactions. The O⁶ position is often protected to prevent these issues. TPSCl provides a highly efficient method for this protection.
Detailed Experimental Protocol: O⁶-Protection of Guanosine
-
Reaction Setup: To a suspension of a suitably protected guanosine derivative (e.g., 3',5'-O-di-tert-butylsilanediylguanosine, 1.0 eq) in dry dichloromethane under argon, add DMAP (catalytic amount), triethylamine (Et₃N, ~8 eq), and this compound (~2.5 eq). Causality: DMAP acts as a nucleophilic catalyst to accelerate the reaction, while Et₃N serves as the base.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate.
-
Purification: Wash the ethyl acetate solution with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The residue can be further purified by column chromatography to yield the O⁶-protected guanosine.
Analytical Applications
Beyond synthesis, TPSCl is used in analytical chemistry as a derivatizing agent.[2] Reaction with analytes containing amine or alcohol functional groups attaches the bulky, hydrophobic triisopropylbenzenesulfonyl group. This derivatization enhances the analyte's performance in chromatographic techniques like High-Performance Liquid Chromatography (HPLC), often improving retention on reverse-phase columns and increasing sensitivity in mass spectrometry (MS) detection.[12]
Synthesis and Handling
Synthesis: TPSCl is typically prepared via the sulfonation of 1,3,5-triisopropylbenzene with chlorosulfonic acid, followed by treatment with a chlorinating agent like thionyl chloride.[6][8][13]
Table 2: Physical and Safety Properties of TPSCl
| Property | Value | Reference(s) |
| CAS Number | 6553-96-4 | |
| Molecular Formula | C₁₅H₂₃ClO₂S | |
| Molecular Weight | 302.86 g/mol | |
| Appearance | White to slightly beige crystalline solid | [2][13] |
| Melting Point | 92-94 °C | [14] |
| Solubility | Soluble in chloroform, ethanol; Decomposes in water | [2] |
| Safety Considerations | Moisture sensitive, Corrosive (Hazard Class 8) | [14][15] |
Handling: Due to its sensitivity to moisture, TPSCl should be stored in a dry environment, tightly sealed.[14] As a corrosive substance, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[16]
Conclusion
This compound is a powerful and selective reagent whose utility is defined by its pronounced steric hindrance. This structural feature allows for a high degree of control in a wide range of chemical reactions. From the precise synthesis of medicinally relevant sulfonamides and the construction of oligonucleotides to its role in protecting group chemistry and as a condensing agent for challenging substrates, TPSCl has proven to be an indispensable tool for the modern synthetic chemist. Understanding its reactivity, driven by its unique steric profile, enables researchers and drug development professionals to design more efficient, selective, and higher-yielding synthetic routes to complex molecular targets.
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Comprehensive Overview of this compound (CAS: 6553-96-4) . (2025-02-28). NINGBO INNO PHARMCHEM CO.,LTD. Link
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Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry . (2024-09-30). European Journal of Chemistry. Link
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This compound - Serendex . Serendex. Link
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Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE . (2018). Chemistry & Biology Interface. Link
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TPSCl CAS 6553-96-4 this compound Purity >98.0% (HPLC) Factory Coupling Reagents - Ruifu Chemical . Ruifu Chemical. Link
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Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem . Benchchem. Link
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An In-depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl) for Synthetic Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. Among the vast arsenal of activating agents, 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) has emerged as a powerful and versatile tool, particularly in the synthesis of complex molecules relevant to pharmaceutical and life sciences research.[1][2] Its utility as a coupling and condensing agent is well-established, finding critical applications in the formation of sulfonamides, esters, and internucleotide linkages in oligonucleotide synthesis.[1][3]
This guide provides a comprehensive overview of this compound, moving beyond a simple recitation of protocols to offer an in-depth understanding of its chemical identity, mechanisms of action, and practical applications. We will explore the causal relationships that underpin its reactivity and selectivity, providing field-proven insights to empower researchers in leveraging this reagent to its full potential.
A Note on Nomenclature: Synonyms and Identifiers
Clarity in scientific communication is essential. This compound is known by several names in the literature and commercial catalogs. A comprehensive understanding of these synonyms is crucial for effective literature searching and chemical procurement.
| Identifier Type | Identifier |
| Systematic Name | This compound |
| CAS Number | 6553-96-4 |
| Common Abbreviations | TPSCl, TPS-Cl |
| Alternative Names | Tripsyl chloride, 2,4,6-Tris(1-methylethyl)benzenesulfonyl chloride, 2,4,6-Tri(propan-2-yl)benzenesulfonyl chloride |
| Molecular Formula | C₁₅H₂₃ClO₂S |
| Molecular Weight | 302.86 g/mol |
The Role of Steric Hindrance: A Double-Edged Sword
A defining feature of TPSCl is the presence of three bulky isopropyl groups flanking the sulfonyl chloride moiety. This significant steric hindrance is not a mere structural curiosity; it is the very source of the reagent's unique reactivity and selectivity.
Expertise & Experience: While many activating agents can facilitate the formation of amides and esters, the steric bulk of TPSCl offers a distinct advantage in controlling the reactivity of the intermediate species. The isopropyl groups act as temporary "bodyguards," preventing unwanted side reactions and allowing for a more controlled and selective activation of the substrate. This is particularly valuable when working with sensitive or multifunctional molecules, where less hindered reagents might lead to a complex mixture of products.
However, this steric hindrance also means that reactions involving TPSCl can be slower than those with less bulky reagents like mesitylenesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl). The choice to use TPSCl is therefore a strategic one, balancing the need for controlled reactivity against the desire for rapid reaction times.
Mechanism of Action: A Unified Principle of Activation
At its core, this compound functions by converting a less reactive functional group into a more reactive intermediate. This is achieved through the formation of a highly reactive sulfonate derivative, which is then susceptible to nucleophilic attack.
Sulfonamide Synthesis: A Direct and Robust Transformation
The reaction of TPSCl with primary or secondary amines is a classic and highly effective method for the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry.[4]
Mechanistic Pathway
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The steric bulk of the isopropyl groups influences the approach of the nucleophile, but the inherent reactivity of the sulfonyl chloride drives the reaction forward. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid generated during the reaction.
Caption: Mechanism of Sulfonamide Formation using TPSCl.
Experimental Protocol: Synthesis of 2,4,6-Triisopropylbenzenesulfonamide
This protocol provides a robust method for the synthesis of the parent sulfonamide from TPSCl.
Materials:
-
This compound (TPSCl)
-
Ammonium hydroxide (25% aqueous solution)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (50 mg, 0.165 mmol) in THF (2 mL), add aqueous ammonia (0.127 mL, 25%) with stirring.
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:5, v/v) as the eluent.
-
The product, 2,4,6-triisopropylbenzenesulfonamide, is obtained as a white solid (48.3 mg, 98% yield).
Esterification: A Powerful Condensation Strategy
TPSCl, in combination with a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP), is a highly effective system for the esterification of carboxylic acids. This method is particularly advantageous for the synthesis of sterically hindered esters or with acid-sensitive substrates where traditional Fischer esterification conditions are not suitable.[5] The mechanism is analogous to other well-known esterification methods like the Yamaguchi and Steglich esterifications.[6]
Mechanistic Pathway
The reaction is believed to proceed through the formation of a mixed sulfonic-carboxylic anhydride. This highly activated intermediate is then subject to nucleophilic attack by the alcohol. The role of DMAP is crucial; it acts as an acyl transfer agent, forming a reactive N-acylpyridinium salt that readily reacts with the alcohol.
Caption: Proposed Mechanism for TPSCl-mediated Esterification.
Experimental Protocol: Esterification of a Generic Carboxylic Acid
This protocol provides a general and effective procedure for the esterification of a carboxylic acid using TPSCl and DMAP.
Materials:
-
Carboxylic Acid
-
Alcohol
-
This compound (TPSCl)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (Et₃N)
-
Chloroform (ethanol-free)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine the carboxylic acid (1.0 eq), triethylamine (3.0 eq), DMAP (catalytic amount, e.g., 0.05 eq), and the alcohol (2.0 eq) in ethanol-free chloroform.[7]
-
Heat the mixture to reflux.
-
Add this compound (1.5 eq) in three portions over 1.5 hours (one portion every 30 minutes).[7]
-
Continue heating at reflux for an additional 2.5 hours, for a total of 4 hours.[7]
-
Cool the reaction mixture to room temperature and pour it into 1 M HCl.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers successively with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to afford the desired ester.[7]
Comparative Insights and Field-Proven Expertise
The choice of a coupling or condensing agent is often a critical decision in a synthetic campaign. While a comprehensive quantitative comparison across all possible substrates is beyond the scope of this guide, we can draw upon established principles and reported observations to position TPSCl within the broader context of available reagents.
TPSCl vs. Other Sulfonyl Chlorides (MsCl, TsCl):
-
Reactivity: MsCl and TsCl are generally more reactive than TPSCl due to their lower steric hindrance. This can lead to faster reaction times but also a higher propensity for side reactions, especially with sensitive substrates.
-
Selectivity: The steric bulk of TPSCl often imparts higher selectivity, particularly in reactions with molecules possessing multiple reactive sites.
-
Handling: All three are crystalline solids, though TPSCl is generally less prone to hydrolysis than the smaller sulfonyl chlorides.
TPSCl vs. Carbodiimides (DCC, EDC):
-
Byproducts: A significant advantage of TPSCl over carbodiimides like DCC is the nature of the byproduct. The byproduct of TPSCl is the water-soluble 2,4,6-triisopropylbenzenesulfonic acid, which is typically easily removed during aqueous workup. In contrast, DCC forms dicyclohexylurea (DCU), a notoriously insoluble byproduct that often requires filtration for removal.[8]
-
Racemization: In peptide synthesis, the choice of coupling reagent can significantly impact the degree of racemization of the activated amino acid. While data directly comparing TPSCl to carbodiimides in this context is limited, the general principle is that more reactive intermediates can lead to higher rates of racemization.[9] The controlled activation provided by TPSCl may offer an advantage in minimizing this side reaction.
TPSCl in Complex Molecule Synthesis:
The unique properties of TPSCl have made it a valuable reagent in the total synthesis of complex natural products. Its ability to effect challenging esterifications and other coupling reactions under mild conditions, where other reagents fail, underscores its importance in the synthetic chemist's toolbox.
Safety and Handling
This compound is a corrosive solid that is sensitive to moisture. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
In case of contact with skin or eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.
Conclusion
This compound is a highly effective and versatile reagent for the formation of sulfonamides and esters, as well as for other coupling reactions in organic synthesis. Its significant steric hindrance provides a unique level of control and selectivity, making it particularly well-suited for complex and sensitive substrates. By understanding the mechanistic principles that govern its reactivity, researchers can strategically employ TPSCl to overcome synthetic challenges and efficiently construct the intricate molecular architectures required for drug discovery and development. This guide has provided a foundation of knowledge, from its various synonyms to detailed experimental protocols, to empower scientists in the effective application of this powerful synthetic tool.
References
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Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound (TPSCl): Versatile Applications and Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Journal of the American Chemical Society. (1979). Esterification of Carboxylic Acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 59, 91. Available at: [Link]
-
European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from: [Link]
-
MDPI. (2023). Epimerisation in Peptide Synthesis. Retrieved from: [Link]
-
Nature. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from: [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from: [Link]
-
ResearchGate. (2016). EDC instead DCC for Steglich Esterification?. Retrieved from: [Link]
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Technical Guide: Stability, Storage, and Handling of 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl)
[1]
Executive Summary
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl), often referred to as Trisyl chloride, is a sterically hindered sulfonyl chloride pivotal in oligonucleotide synthesis and peptide chemistry.[1][2] Its utility stems from the three isopropyl groups at the ortho and para positions, which provide significant steric bulk.[1] This bulk directs regioselectivity during nucleophilic attacks, making it a superior condensing agent compared to less hindered counterparts like benzenesulfonyl chloride.[1]
However, this reagent presents a paradox: while its steric bulk offers kinetic stability against some nucleophiles, it remains highly susceptible to hydrolytic degradation.[1] Improper storage leads to the formation of 2,4,6-triisopropylbenzenesulfonic acid and hydrochloric acid (HCl).[1] The latter acts as an autocatalytic agent, accelerating further decomposition.[1]
This guide outlines the physicochemical rationale for TPSCl instability and defines a self-validating protocol for its storage and handling to ensure experimental reproducibility.
Part 1: Chemical Profile and Stability Dynamics[1]
The Steric-Electronic Interface
TPSCl derives its functionality from the electron-donating isopropyl groups.[1] These groups increase the electron density of the aromatic ring, theoretically stabilizing the sulfonyl center.[1] However, the primary degradation vector is moisture-induced hydrolysis .[1]
-
Melting Point: 96–99°C (Sharp melting point indicates high purity)[1]
-
Appearance: White to off-white crystalline solid.[1][4] (Yellowing indicates decomposition).[1]
The Hydrolysis Trap (Mechanism of Degradation)
When exposed to atmospheric moisture, the sulfonyl chloride moiety (
The reaction yields two byproducts:[1]
-
2,4,6-Triisopropylbenzenesulfonic acid (TPS-OH): An inert impurity that alters stoichiometry.[1]
-
Hydrogen Chloride (HCl): A gas that, if trapped in a closed container, lowers the local pH and can catalyze further degradation or corrode storage vessels.[1]
Diagram 1: Hydrolytic Decomposition Pathway
The following diagram illustrates the transition from active reagent to inactive acid, highlighting the critical intervention point (Moisture Control).[1]
Caption: Kinetic pathway of TPSCl degradation. Note that HCl generation creates an acidic microenvironment that accelerates container seal failure.
Part 2: Storage and Handling Protocols[1][3][5]
To maintain TPSCl purity >98%, a multi-barrier storage approach is required.[1] Relying solely on a refrigerator is insufficient due to condensation cycles.[1]
The "Gold Standard" Storage Protocol[1]
| Parameter | Specification | Rationale |
| Temperature | 2°C to 8°C | Lowers the kinetic energy of molecules, slowing the rate of hydrolysis and thermal decomposition.[1] |
| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air and forms a more stable "blanket" over the solid than Nitrogen, preventing moisture ingress.[1] |
| Container | Amber Glass + Parafilm/Teflon Tape | Amber glass protects against photodegradation. Teflon tape prevents HCl gas escape and moisture entry better than standard caps.[1] |
| Desiccation | Secondary Containment | The primary bottle should be stored inside a desiccator or a secondary jar containing activated silica gel or Drierite™. |
Handling Workflow (The "Warm-Up" Rule)
A critical error in handling refrigerated reagents is opening the cold bottle immediately in a warm lab.[1] This causes flash condensation of atmospheric water onto the reagent.
Correct Workflow:
-
Retrieval: Remove TPSCl container from cold storage (
). -
Equilibration: Place the sealed container in a desiccator at room temperature for 30–45 minutes .
-
Opening: Open only when the container is dry to the touch and at ambient temperature.
-
Aliquot: Weigh out the necessary amount rapidly.
-
Purge & Reseal: Flush the headspace of the stock bottle with Argon gas for 10–15 seconds before recapping.
-
Return: Seal with Parafilm and return to cold storage immediately.
Diagram 2: Storage and Handling Decision Logic
This workflow ensures the "Chain of Dryness" is never broken.[1]
Caption: Operational workflow for TPSCl handling. The equilibration step (Use) is critical to prevent condensation-induced hydrolysis.
Part 3: Quality Control and Purification[1]
If TPSCl has been stored improperly, it will appear as a sticky, yellow solid or oil due to the formation of sulfonic acid.[1] Do not use degraded reagent for sensitive oligonucleotide synthesis, as the acidic byproducts will cleave acid-labile protecting groups (e.g., DMT).[1]
Quick QC Checks
-
Visual Inspection: Pure TPSCl is a free-flowing white crystalline powder.[1] Clumping or yellowing indicates hydrolysis.[1]
-
Melting Point: Purity is confirmed if the sample melts sharply between 96–99°C . A depressed or broad range (e.g., 85–92°C) confirms impurities.[1]
-
Solubility Test: Dissolve a small amount in dry chloroform. It should dissolve clearly. Turbidity suggests the presence of sulfonic acid (which is less soluble in non-polar organic solvents).[1]
Recrystallization Protocol
If the reagent fails QC, it can be salvaged using a non-polar/polar solvent system.[1]
Reagents:
Procedure:
-
Dissolve the impure TPSCl in the minimum amount of chloroform at room temperature (approx. 5 mL per gram).
-
Filter the solution to remove any insoluble sulfonic acid residues.
-
Slowly add cold pentane (or petroleum ether) to the filtrate until the solution becomes slightly turbid.
-
Cool the mixture in a freezer (
) or ice bath to induce crystallization. -
Filter the white crystals rapidly under a blanket of Nitrogen/Argon.[1]
-
Dry the crystals in a vacuum desiccator over
or KOH pellets to remove trace solvent and HCl.
References
Safety and handling of 2,4,6-Triisopropylbenzenesulfonyl chloride
An In-depth Technical Guide to the Safe Handling of 2,4,6-Triisopropylbenzenesulfonyl Chloride
Introduction
This compound (TPSCl), CAS Number 6553-96-4, is a highly effective organosulfur compound critical to modern organic synthesis.[1] Known for its significant steric bulk provided by the three isopropyl groups on the benzene ring, TPSCl serves as a specialized and highly selective condensing and coupling reagent.[1][2] Its primary applications are found in the pharmaceutical and biotechnology sectors, particularly in the synthesis of oligonucleotides, glycerophospholipids, and other complex molecules where precision and control of reactivity are paramount.[2][3][4][5]
While its utility is undisputed, the reactivity that makes TPSCl so valuable also necessitates a thorough understanding of its associated hazards. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the safety protocols and handling procedures required to work with this compound responsibly. We will delve into its chemical properties, reactivity, potential hazards, and the engineering controls and personal protective equipment essential for its safe management in a laboratory setting.
Chapter 1: Hazard Identification and Risk Assessment
A complete understanding of the hazards associated with TPSCl is the foundation of its safe use. This compound is classified as a hazardous chemical due to its corrosive nature and high reactivity, particularly with moisture.[1][6]
GHS Classification and Health Hazards
TPSCl is classified as a Skin Corrosion/Irritation Category 1B substance, meaning it causes severe skin burns and eye damage.[6][7] This corrosive action is not limited to external contact; it extends to all routes of exposure.
-
Eye Contact: Causes severe eye burns, which can lead to chemical conjunctivitis and permanent corneal damage.[8] Immediate and extensive irrigation is critical.[8]
-
Skin Contact: Causes severe skin burns.[8] Prolonged contact can lead to significant tissue damage.
-
Inhalation: Inhalation of dust or fumes is highly hazardous, causing chemical burns to the respiratory tract.[8] High concentrations may also lead to systemic effects, including central nervous system depression, cardiac abnormalities, and pulmonary edema.[8]
-
Ingestion: If swallowed, TPSCl can cause severe and permanent damage to the digestive tract, including gastrointestinal burns and potential perforation.[8]
Reactivity Hazards: The Critical Role of Moisture Sensitivity
The most significant reactivity hazard of TPSCl is its sensitivity to moisture.[6][9] It readily reacts with water in an exothermic reaction to liberate toxic and corrosive hydrogen chloride (HCl) gas.[1][6] This reaction is the primary reason for many of the handling and storage precautions.
Mechanism of Hydrolysis: R-SO₂Cl + H₂O → R-SO₃H + HCl(g) (where R is the 2,4,6-triisopropylphenyl group)
This reactivity means that contact with moist air, water, or even protic solvents can generate a hazardous atmosphere in the laboratory.[8] Furthermore, contact with metals may lead to the evolution of flammable hydrogen gas.[8]
Physical and Chemical Properties
A summary of key physical and chemical properties is provided below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₃ClO₂S | [10][11] |
| Molecular Weight | 302.86 g/mol | [10][11] |
| Appearance | White to light beige solid/powder | [8][10][12] |
| Melting Point | 92-94 °C | [3][10] |
| Boiling Point | 349.3 °C at 760 mmHg | [10][12] |
| Density | ~1.096 g/cm³ | [10] |
| Solubility | Insoluble in water (decomposes); Soluble in chloroform, ethanol | [2][7][8] |
| Flash Point | 165.1 °C | [10][12] |
Chapter 2: Prudent Handling and Engineering Controls
Given its hazardous properties, a stringent Standard Operating Procedure (SOP) is required for handling TPSCl. This involves a combination of robust engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls
-
Fume Hood: All manipulations of TPSCl, including weighing and transferring, must be conducted inside a certified chemical fume hood.[8] This is non-negotiable. The fume hood contains dust and captures any HCl gas that may be liberated from contact with ambient moisture.
-
Ventilation: Ensure adequate ventilation in the laboratory, especially in storage areas.[8]
-
Safety Equipment: An operational safety shower and eyewash station must be located in the immediate vicinity of the work area.[6]
Personal Protective Equipment (PPE)
A complete PPE ensemble is mandatory when handling TPSCl:
-
Eye and Face Protection: Wear chemical safety goggles and a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][8]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile gloves).[8] Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[13] Contaminated clothing must be removed immediately, and the affected skin rinsed thoroughly.[6]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if dust/fumes are generated without adequate local exhaust ventilation, a NIOSH or European Standard EN 149 approved respirator must be used.[8]
Safe Handling Protocol
-
Preparation: Before handling, ensure all required engineering controls are functional and the correct PPE is donned. Clear the fume hood of all unnecessary items.
-
Inert Atmosphere: For reactions sensitive to moisture, handle TPSCl under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: Minimize the generation of dust when weighing and transferring the solid.[8] Use a spatula to carefully transfer the material. Do not pour the powder.
-
Cleaning: Clean up any spills immediately using appropriate procedures (see Chapter 4).
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling is complete.[6]
Caption: Workflow for the safe handling of TPSCl.
Chapter 3: Storage and Incompatibility
Proper storage is critical to maintaining the stability of TPSCl and preventing hazardous reactions.
Storage Conditions
-
Moisture Protection: Store in a tightly closed container in a dry and cool place.[8][9] The storage area should be designated as a "corrosives area."[8]
-
Temperature: Store at room temperature.[12] Some suppliers may recommend refrigerated storage (2-8 °C) for long-term stability.[13]
-
Ventilation: The storage location must be well-ventilated.[9]
Incompatibilities
Avoid contact with the following materials:
-
Water/Moisture: As detailed previously, this is the primary incompatibility, leading to the release of HCl gas.[6][8]
-
Strong Bases: Can cause rapid or violent decomposition.[6][8]
-
Strong Oxidizing Agents: May lead to vigorous reactions.[6][8]
Chapter 4: Emergency Procedures
Immediate and correct response to an emergency is vital to minimize harm.
Spill Response
-
Small Spills: Wearing full PPE, carefully sweep or vacuum up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[8] Do not add water to the spill site.[8]
-
Large Spills: Evacuate the area immediately. Contact your institution's emergency response team.
First Aid Measures
In all cases of exposure, seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[8] Do not allow the victim to rub their eyes.[8]
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[8]
-
Inhalation: Remove the victim from exposure to fresh air immediately.[8] If breathing is difficult, give oxygen. If breathing has ceased, apply artificial respiration using a suitable mechanical device (e.g., a bag and a mask); do not use mouth-to-mouth resuscitation.[8]
-
Ingestion: Do NOT induce vomiting.[6] If the victim is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[8]
Fire Fighting
While TPSCl itself is not highly flammable, it may decompose upon heating to produce irritating and toxic fumes, including hydrogen chloride and sulfur oxides.[6][8]
-
Extinguishing Media: For small fires, use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]
-
Critical Precaution: Do NOT use water directly on the substance , as this will generate large quantities of corrosive HCl gas.[8] Water spray may be used to cool fire-exposed containers.[8]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6][8]
Chapter 5: Chemical Reactivity and Mechanistic Insights
Understanding the chemical behavior of TPSCl provides context for the safety procedures. Its utility as a coupling agent stems from the electrophilic nature of the sulfur atom, while its stability is enhanced by the bulky isopropyl groups.
Role in Synthesis
The three sterically hindering isopropyl groups reduce the rate of undesired side reactions, such as sulfonation of the nucleophile, which can be a problem with less hindered sulfonyl chlorides like mesitylenesulfonyl chloride (MSCl).[2] This steric shielding enhances selectivity, making TPSCl a superior reagent for complex, multi-step syntheses like oligonucleotide formation.[2]
Decomposition Pathways
The primary non-synthetic reaction of concern is hydrolysis. The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by water.
Caption: Hydrolysis of TPSCl upon contact with water.
Upon heating, TPSCl will thermally decompose to generate toxic gases, including carbon monoxide, carbon dioxide, oxides of sulfur, and hydrogen chloride.[8]
Chapter 6: Waste Management
Proper disposal of TPSCl and associated waste is a critical final step in its safe handling lifecycle.
Disposal of Unused Material
Unused or waste TPSCl must be disposed of as hazardous chemical waste.[6] It should be placed in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not attempt to dispose of it down the drain or with general laboratory trash.
Decontamination
-
Glassware and Equipment: Glassware that has come into contact with TPSCl should be decontaminated before washing. This can be achieved by rinsing with an appropriate organic solvent (like acetone) in a fume hood. The solvent rinse must be collected and disposed of as hazardous waste. A subsequent, careful quench with a high-boiling point alcohol like isopropanol can be used to react with any residual TPSCl before final cleaning.
-
Work Surfaces: Wipe down work surfaces in the fume hood with a cloth dampened with an appropriate solvent, followed by a soap and water wash. The cleaning materials must be disposed of as hazardous waste.
Conclusion
This compound is an indispensable reagent in advanced organic synthesis. However, its corrosive nature and high reactivity with moisture demand rigorous adherence to safety protocols. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and maintaining a thorough understanding of its chemical properties, researchers can safely harness the synthetic power of TPSCl. Always prioritize a culture of safety, and when in doubt, consult the Safety Data Sheet and your institution's environmental health and safety department.
References
- This compound(6553-96-4) - ChemicalBook. ChemicalBook.
- This compound | 6553-96-4 - Benchchem. Benchchem.
- Exploring this compound: Properties and Applic
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- This compound | 6553-96-4 - TCI Chemicals. TCI Chemicals.
- This compound | 6553-96-4 - TCI Chemicals (India). TCI Chemicals.
- Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides - Benchchem. Benchchem.
- This compound 6553-96-4 wiki - Guidechem. Guidechem.
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications.
- This compound 97 6553-96-4 - Sigma-Aldrich. Sigma-Aldrich.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. ChemRxiv.
- Sulfonyl halide - Wikipedia. Wikipedia.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate.
- This compound 97 6553-96-4 - Sigma-Aldrich (2). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific (EU). Fisher Scientific.
- How to apply and prepare this compound? - FAQ - Guidechem. Guidechem.
- This compound - gsrs. Gsrs.
- This compound - Chem-Impex. Chem-Impex.
- This compound | 6553-96-4 - ChemicalBook (2). ChemicalBook.
- Structural study of this compound | Request PDF - ResearchGate.
- This compound - lifechem pharma. Lifechem Pharma.
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Steric hindrance effects of 2,4,6-Triisopropylbenzenesulfonyl chloride
Executive Summary
In the precise architecture of organic synthesis, 2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl) represents a masterclass in steric governance. Unlike its ubiquitous cousins, Tosyl (TsCl) or Mesyl (MsCl) chloride, TPS-Cl utilizes extreme steric bulk to dictate regioselectivity. By flanking the electrophilic sulfur atom with three massive isopropyl groups, TPS-Cl suppresses indiscriminate nucleophilic attacks, enabling high-fidelity transformations in complex scaffolds like oligonucleotides and polyfunctional heterocycles. This guide dissects the mechanistic utility of TPS-Cl, moving beyond standard reagent descriptions to explore its role as a "molecular gatekeeper."
Part 1: Molecular Architecture & The Steric Shield
To understand the utility of TPS-Cl, one must visualize its kinetic barrier. In standard sulfonyl chlorides, the sulfur atom is exposed, allowing rapid
Structural Parameters[1][2][3][4][5][6][7]
-
Ortho-Effect: The two isopropyl groups at the 2- and 6-positions rotate out of the plane of the benzene ring.[1] This creates a physical blockade (steric wall) that restricts the trajectory of incoming nucleophiles.
-
Restricted Rotation: The bulk prevents free rotation of the sulfonyl group relative to the aromatic ring, locking the molecule into a conformation that disfavors attack by bulky nucleophiles while permitting reaction with smaller, linear species or activated intermediates.
-
Electronic Modulation: While primarily a steric reagent, the alkyl groups are electron-donating, making the sulfonyl center slightly less electrophilic than benzenesulfonyl chloride, further taming its reactivity to prevent "runaway" side reactions.
Comparison of Sulfonyl Chlorides[2][3]
| Reagent | Steric Bulk (Cone Angle Proxy) | Reactivity Profile | Primary Utility |
| MsCl (Mesyl) | Low | Hyper-reactive | Non-selective sulfonation; leaving group formation. |
| TsCl (Tosyl) | Moderate | High | General amine/alcohol protection. |
| Mesityl (MsCl*) | High | Moderate | Nucleotide synthesis (older methods).[2] |
| TPS-Cl (Trisyl) | Extreme | Tunable/Selective | Oligonucleotide coupling; Indole protection; Regioselective activation. |
Part 2: Mechanistic Implications & Pathways
The utility of TPS-Cl relies on a counter-intuitive principle: slower is better. By retarding the rate of direct nucleophilic attack, TPS-Cl allows for the use of nucleophilic catalysts (like pyridine, DMAP, or tetrazole) to form a reactive intermediate.
The Catalytic Shunt Mechanism
Direct attack by a bulky alcohol (e.g., a 5'-OH on a sugar) is sterically disfavored. However, a small nucleophile like pyridine can penetrate the steric shield to form a sulfonylpyridinium intermediate. This intermediate is highly reactive but still retains the steric bulk of the TPS group, transferring the sulfonyl moiety only to specific targets.
Figure 1: The Catalytic Shunt Mechanism. TPS-Cl relies on small catalysts to bypass the steric barrier, ensuring that only the desired pathway proceeds.
Part 3: Critical Applications
The Khorana Legacy: Oligonucleotide Synthesis
Nobel Laureate H. Gobind Khorana utilized TPS-Cl (and its derivatives) to solve a critical problem in DNA synthesis: Branching.
-
The Problem: When activating a phosphate group to form a phosphodiester bond, less hindered reagents (like TsCl) would also attack the exocyclic amino groups of nucleobases (Adenine, Cytosine), leading to irreversible damage and branching chains.
-
The TPS Solution: TPS-Cl is too bulky to effectively attack the nucleobase nitrogens. It selectively activates the phosphate oxygen (which is more accessible or activated via tetrazole), facilitating the formation of the internucleotide bond without destroying the genetic code carriers.
Regioselective Heterocycle Protection
For medicinal chemists, protecting the
-
Indole Protection: TPS-Cl reacts with the indole nitrogen to form a sulfonamide.
-
Why TPS? The resulting
-TPS group is incredibly robust. Unlike -Tosyl indoles, which can sometimes be cleaved by simple nucleophiles, the -TPS group resists cleavage by hydroxides or weak acids due to the steric blocking of the sulfur atom. It requires specific reductive conditions (e.g., Na/Hg or SmI2) or strong acid to remove, serving as an "orthogonal" protecting group.
Part 4: Experimental Protocols
Protocol A: Regioselective Protection of Indole
Context: Protecting the N1 position of a substituted indole to prevent side reactions during lithiation or oxidation.
Reagents:
-
Substrate: 3-substituted Indole (1.0 equiv)
-
Reagent: TPS-Cl (1.2 equiv)
-
Base: NaH (60% dispersion, 1.5 equiv) or KOH (powdered)
-
Solvent: DMF (Anhydrous) or THF
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add the indole substrate and dissolve in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Cool the solution to 0°C. Add NaH portion-wise. Allow to stir for 30 minutes. Observation: Gas evolution (
) will occur; solution may change color to yellow/orange. -
Addition: Dissolve TPS-Cl in a minimal amount of DMF. Add this solution dropwise to the reaction mixture at 0°C.
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check TLC.[2] The
-TPS indole is significantly less polar than the free indole.
-
-
Quench: Pour the mixture into ice-cold water.
-
Isolation: Extract with EtOAc (3x). Wash organics with water (to remove DMF) and brine. Dry over
. -
Purification: Recrystallize from Hexane/EtOAc or flash chromatography.
Protocol B: Oligonucleotide Phosphate Activation (Modified Phosphotriester Method)
Context: Forming a bond between a 5'-protected nucleoside phosphate and a 3'-protected nucleoside.
Reagents:
-
Component A: 5'-DMT-Nucleoside-3'-phosphate (Triethylammonium salt)
-
Component B: 3'-OH Nucleoside (protected)
-
Activator: TPS-Cl (2.0 equiv)
-
Catalyst: 1-Methylimidazole (MeIm) or Tetrazole (4.0 equiv)
-
Solvent: Anhydrous Pyridine
Step-by-Step Workflow:
-
Drying: Co-evaporate Component A and B with anhydrous pyridine (3x) to remove all traces of moisture. Critical: Water destroys TPS-Cl.
-
Activation: Redissolve the mixture in dry pyridine. Add TPS-Cl and the catalyst (MeIm).
-
Coupling: Stir at RT for 45–90 minutes. The solution often turns slightly darker.
-
Quench: Add water (1 mL) to hydrolyze excess TPS-Cl. Stir for 10 mins.
-
Workup: Partition between
and saturated . The organic layer contains the coupled dinucleotide.
Part 5: Troubleshooting & Optimization
| Issue | Cause | Solution |
| Low Yield (Coupling) | Hydrolysis of TPS-Cl | Ensure solvents are <50 ppm water. Use molecular sieves.[2] |
| Slow Reaction | Steric bulk is too high for substrate | Switch catalyst from Pyridine to 4-DMAP (hyper-nucleophilic) or Tetrazole (standard for nucleotides). |
| Side Products (Sulfonylation) | Temperature too high | Maintain reaction at 0°C during addition. Even TPS-Cl loses selectivity >40°C. |
| Incomplete Protection | Poor solubility of TPS-Cl | TPS-Cl is lipophilic. If using polar solvents, ensure full dissolution before addition. |
Visualization of Optimization Logic
Figure 2: Decision tree for troubleshooting TPS-Cl mediated reactions.
References
-
Lohrmann, R., & Khorana, H. G. (1966). Studies on Polynucleotides. LII. The Use of this compound for the Synthesis of Internucleotide Bonds.[1][2] Journal of the American Chemical Society, 88(4), 829–833.
-
Berlin, Y. A., Chakhmakhcheva, O. G., Efimov, V. A., Kolosov, M. N., & Korobko, V. G. (1973). this compound as a Condensing Agent in Oligonucleotide Synthesis. Tetrahedron Letters, 14(16), 1353–1354.
-
Garegg, P. J., Johansson, R., Ortega, C., & Samuelsson, B. (1982). Nucleoside sulfonates. This compound (TPS-Cl) as a reagent for the synthesis of nucleoside sulfonates. Journal of the Chemical Society, Perkin Transactions 1, 681-683.
-
Sigma-Aldrich. Product Specification: this compound.[1][2][3][4]
Sources
Stability Profiling & Decomposition Kinetics of 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl)
Executive Summary
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) is a cornerstone reagent in nucleotide synthesis and peptide chemistry, valued for its steric bulk which directs regioselectivity during condensation reactions.[1] However, this same steric architecture creates a false sense of security regarding its stability.[1][2]
TPSCl is thermodynamically unstable in the presence of moisture and kinetically susceptible to thermal desulfonylation under stress.[2] This guide dissects the decomposition pathways of TPSCl, providing researchers with the mechanistic understanding required to maintain reagent integrity and ensure reproducibility in complex oligonucleotide syntheses.[1]
Molecular Architecture: The Steric Paradox
To understand the decomposition of TPSCl, one must first understand its design.[1] The molecule features three isopropyl groups at the ortho and para positions.[2]
-
The Intent: The bulky ortho-isopropyl groups shield the sulfonyl center, slowing down nucleophilic attack from sterically hindered nucleophiles.[1] This allows for high selectivity when activating phosphate diesters in oligonucleotide synthesis.[1][2]
-
The Reality: While these groups retard the rate of hydrolysis compared to benzenesulfonyl chloride, they do not prevent it.[1] The electron-rich aromatic ring can actually stabilize the transition state for sulfonyl transfer, making the molecule sensitive to ambient moisture over time.[1]
Primary Decomposition: Hydrolytic Degradation[1]
The most immediate threat to TPSCl purity is atmospheric moisture.[1][2] Unlike simple alkyl halides, sulfonyl chlorides react with water to form their corresponding sulfonic acids and hydrochloric acid.[1][2]
The Mechanism
Hydrolysis proceeds via a nucleophilic attack of water at the sulfur atom.[2] Despite the steric hindrance of the 2,6-isopropyl groups, the high electrophilicity of the sulfur(VI) center drives the reaction forward.[1]
Reaction Equation:
Decomposition Products:
-
2,4,6-Triisopropylbenzenesulfonic Acid (TPSOH): A non-reactive, crystalline solid that accumulates in the reagent bottle.[1] It acts as a "dead weight" in stoichiometric calculations, leading to lower yields in coupling reactions.[1][2]
-
Hydrogen Chloride (HCl): A gas that often remains trapped in the crystal lattice or dissolves in surface moisture, creating an autocatalytic acidic environment that accelerates further degradation.[1][2]
Pathway Visualization[1][2]
Figure 1: Hydrolytic decomposition pathway of TPSCl.[1] The formation of TPSOH is irreversible.
Secondary Decomposition: Thermal Desulfonylation[1]
Under elevated temperatures (storage >30°C or during exothermic reaction spikes), TPSCl undergoes thermal decomposition.[1][2] This is distinct from hydrolysis and poses a safety hazard due to gas evolution.[1][2]
The Mechanism
Arylsulfonyl chlorides can extrude sulfur dioxide (
Reaction Equation:
Decomposition Products:
-
Sulfur Dioxide (
): Toxic gas that builds pressure in sealed containers.[1][2] -
1-Chloro-2,4,6-triisopropylbenzene: An aryl chloride byproduct.[1][2] Unlike the sulfonyl chloride, this species is unreactive in condensation chemistry and acts as a silent impurity.
Analytical Fingerprinting & Quality Control
Researchers must validate TPSCl purity before critical syntheses (e.g., GMP oligonucleotide production).[1][2] Visual inspection is insufficient as TPSOH is also a white solid.[1][2]
Comparative Data Table
| Property | TPSCl (Active Reagent) | TPSOH (Decomposition Product) |
| State | Crystalline Solid (White/Beige) | Crystalline Solid (White) |
| Melting Point | 94–99 °C | >100 °C (Often higher/broad) |
| Solubility (CH₂Cl₂) | High | Low/Insoluble |
| Reactivity (Water) | Decomposes | Stable (pH < 1) |
| IR Spectrum | Strong bands ~1360, 1170 cm⁻¹ ( | Broad band ~3000-3400 cm⁻¹ (OH), different |
Analytical Workflow (Self-Validating Protocol)
To confirm purity, use the following decision tree. This protocol relies on the solubility difference between the chloride (lipophilic) and the acid (polar/ionic).[1]
Figure 2: Rapid Quality Control Workflow. The solubility test is a fast "Go/No-Go" check before advanced spectral analysis.[1]
Handling & Mitigation Protocols
Storage Strategy
-
Temperature: Store at +2°C to +8°C. Do not freeze unless under absolute inert atmosphere, as freeze-thaw cycles can condense moisture inside the container.[1]
-
Atmosphere: Argon overlay is mandatory after every use.[1][2]
-
Container: Glass with Teflon-lined caps.[1][2] Avoid metal spatulas which can introduce trace iron (catalyst for thermal decomposition).[1][2]
Quenching Protocol (Waste Disposal)
Never dispose of active TPSCl directly into aqueous waste streams, as the heat of hydrolysis can cause solvent boiling or splashing.[1]
-
Dilution: Dissolve the waste TPSCl in a non-reactive organic solvent (e.g., Toluene or Dichloromethane).[1][2]
-
Controlled Hydrolysis: Slowly add this solution to a stirred mixture of Ice + 10% Sodium Hydroxide (NaOH) .
-
Verification: Check pH to ensure basicity before disposal.
References
-
Lohrmann, R., & Khorana, H. G. (1966).[1][2] Studies on Polynucleotides.[1][2] Journal of the American Chemical Society.[1][2] (Seminal work establishing arylsulfonyl chlorides in oligonucleotide synthesis).
-
PubChem. (n.d.).[1][2] 2,4,6-Triisopropylbenzenesulfonic acid (Decomposition Product).[1] Retrieved from [Link][1][2]
Sources
Methodological & Application
2,4,6-Triisopropylbenzenesulfonyl chloride in the synthesis of hydrogen-phosphonate diesters
Application Note: Precision Synthesis of Hydrogen-Phosphonate Diesters Using 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl)
Part 1: Core Directive & Executive Summary
Objective: To provide a rigorous, mechanism-driven protocol for the synthesis of hydrogen-phosphonate diesters using this compound (TPSCl) as a sterically demanding condensing agent.
Context: While acyl chlorides (e.g., pivaloyl chloride) are the standard activators in modern H-phosphonate chemistry, TPSCl remains a critical tool for synthesizing sterically hindered dinucleosides or modified analogs where acyl-transfer side reactions must be eliminated. This guide addresses the specific kinetic and thermodynamic considerations required to deploy TPSCl effectively.
Key Technical Insight: The steric bulk of the 2,4,6-triisopropyl group suppresses nucleophilic attack at the sulfur atom, thereby directing chemoselectivity exclusively toward the phosphorus center. This minimizes the formation of sulfonated by-products common with less hindered sulfonyl chlorides (e.g., tosyl chloride).
Part 2: Mechanistic Insight & Chemical Logic
To master this synthesis, one must understand the activation pathway. Unlike phosphoramidite chemistry which relies on P(III) tetrazolides, the H-phosphonate method utilizes a P(III) mixed anhydride intermediate.
The Activation Pathway
-
Formation of Mixed Anhydride: The H-phosphonate monoester reacts with TPSCl in pyridine. The pyridine acts as both a solvent and a proton scavenger.
-
Steric Shielding: The bulky isopropyl groups on the benzene ring of TPSCl prevent the nucleoside hydroxyl group from attacking the sulfur (sulfonylation).
-
Nucleophilic Coupling: The incoming nucleoside (alcohol) attacks the activated phosphorus, displacing the sulfonate anion and forming the H-phosphonate diester.
Visualizing the Reaction Pathway
Figure 1: Reaction pathway for TPSCl-mediated H-phosphonate coupling. Note the suppression of the sulfonation side-reaction via steric hindrance.
Part 3: Experimental Protocol
Materials & Reagents
-
Nucleoside H-Phosphonate Monoester: (e.g., 5'-DMT-nucleoside-3'-H-phosphonate, triethylammonium salt).
-
Coupling Component: Nucleoside with free hydroxyl group (e.g., 3'-protected nucleoside).
-
Activator: this compound (TPSCl).[1][2] Note: Recrystallize from pentane if yellowed.
-
Solvent: Anhydrous Pyridine (Water content < 50 ppm is critical).
-
Quenching Buffer: 1M Triethylammonium bicarbonate (TEAB), pH 7.5.[3]
Step-by-Step Synthesis
| Step | Operation | Critical Technical Note |
| 1. Drying | Co-evaporate the H-phosphonate monoester (1.0 eq) and the alcohol component (1.2 eq) with anhydrous pyridine (3 x 10 mL). | Removes trace water which hydrolyzes the active anhydride. |
| 2. Dissolution | Dissolve the residue in anhydrous pyridine to achieve a concentration of 0.1 M relative to the monoester. | High dilution prevents self-condensation but slows kinetics; 0.1 M is optimal. |
| 3. Activation | Add TPSCl (2.5 - 3.0 eq) in one portion to the stirring solution at room temperature. | Excess TPSCl ensures rapid conversion to the anhydride before moisture can interfere. |
| 4. Coupling | Stir the reaction under Argon/Nitrogen atmosphere for 15–30 minutes . | Monitor by TLC or ³¹P NMR.[3] The signal will shift from ~1-3 ppm (monoester) to ~7-10 ppm (diester). |
| 5. Quench | Add 1M TEAB (pH 7.5) / Acetonitrile (1:1, 5 mL). Stir for 10 minutes. | Hydrolyzes excess TPSCl and any unreacted mixed anhydrides. |
| 6. Workup | Dilute with CH₂Cl₂, wash with TEAB (2x) and brine. Dry organic layer over Na₂SO₄.[3] | Avoid acidic washes; H-phosphonates are acid-labile. |
Data Interpretation: ³¹P NMR
Use ³¹P NMR to validate the reaction progress.[3][4][5][6] H-phosphonates have a characteristic large coupling constant (
| Species | Chemical Shift ( | Coupling Constant ( |
| Starting Monoester | +0.5 to +4.0 ppm | ~600 Hz |
| Mixed Anhydride | +20 to +28 ppm | (Transient, rarely seen) |
| H-Phosphonate Diester | +7.0 to +12.0 ppm | ~700 - 720 Hz |
| Oxidized Phosphate (Impurity) | -1.0 to -5.0 ppm | None (No P-H coupling) |
Part 4: Troubleshooting & Optimization
1. "Slow Reaction" or Incomplete Coupling
-
Cause: Steric bulk of TPSCl slows the formation of the mixed anhydride compared to acyl chlorides.
-
Solution: Add a nucleophilic catalyst such as N-methylimidazole (NMI) (0.5 eq) to accelerate the activation step without compromising selectivity.
2. Sulfonated Nucleoside (Side Product)
-
Observation: Appearance of a lipophilic spot on TLC that is not the diester.
-
Cause: Attack on the sulfonyl sulfur, usually if the temperature is too high.
-
Correction: Ensure the reaction is performed at 20°C - 25°C . Do not heat. If the substrate is extremely hindered, extend time rather than increasing temperature.
3. Hydrolysis of TPSCl
-
Observation: White precipitate (sulfonic acid) forms immediately upon addition.
-
Cause: Wet pyridine.
-
Correction: Store pyridine over activated 4Å molecular sieves for at least 24 hours prior to use.
Part 5: References
-
Garegg, P. J., et al. (1986). Nucleoside H-phosphonates.[3][4][7] III. Chemical synthesis of oligodeoxyribonucleotides by the hydrogenphosphonate approach. Tetrahedron Letters, 27(34), 4051-4054. Link
-
Stawinski, J., & Strömberg, R. (2005). Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry.[1][3][4] Methods in Molecular Biology, 288, 81-100. Link
-
Khorana, H. G. (1961). Some Recent Developments in the Chemistry of Phosphate Esters of Biological Interest. John Wiley & Sons. (Foundational text on sulfonyl chloride activation).
-
Froehler, B. C., & Matteucci, M. D. (1986). Nucleoside H-phosphonates: Valuable intermediates in the synthesis of deoxyoligonucleotides. Tetrahedron Letters, 27(4), 469-472. Link
Sources
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Strategies for Dinucleotides Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides [frontiersin.org]
- 6. H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive intermediates in the H-phosphonate synthesis of oligonucleotides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Purification of products synthesized with 2,4,6-Triisopropylbenzenesulfonyl chloride
Abstract
2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl) is a sterically hindered sulfonylating agent widely used in oligonucleotide synthesis (phosphotriester method), peptide coupling, and the protection of amines/alcohols. While its bulky 2,4,6-triisopropyl moiety provides excellent regioselectivity and suppresses side reactions at the sulfur atom, it introduces significant purification challenges. The high lipophilicity of the TPS group often causes the byproduct (2,4,6-triisopropylbenzenesulfonic acid, TPS-OH) to co-elute with products during chromatography or form stable emulsions during aqueous workup. This guide details optimized protocols for the quenching, extraction, and chromatographic purification of TPS-synthesized products.
Chemical Context & Mechanism
Understanding the reaction pathway is critical for purification logic. TPS-Cl acts as an electrophile. Upon reaction with a nucleophile (Nu-H) or water (quenching), it releases HCl and forms either the desired product or the sulfonic acid byproduct.
Reaction Scheme
The steric bulk of the isopropyl groups protects the sulfur center from nucleophilic attack by species other than the intended target, but also renders the resulting sulfonic acid byproduct (TPS-OH) highly "greasy" (lipophilic).
Figure 1: Reaction pathways showing the generation of the target TPS-derivative and the lipophilic sulfonic acid byproduct.
Pre-Purification Strategy: Quenching
Critical Step: Do not attempt to evaporate the reaction mixture directly without quenching. Unreacted TPS-Cl can degrade products during concentration or react with silica gel.
Protocol 1: Controlled Quenching
-
Cooling: Cool the reaction mixture to 0°C.
-
Reagent: Add 10% aqueous Pyridine or Saturated Sodium Bicarbonate (
) .-
Why? Pyridine catalyzes the hydrolysis of excess TPS-Cl, while bicarbonate neutralizes the generated HCl.
-
-
Duration: Stir vigorously for 15–30 minutes.
-
Verification: Check via TLC (Thin Layer Chromatography) to ensure the high Rf spot corresponding to TPS-Cl (usually non-polar) has disappeared.
Method A: Optimized Liquid-Liquid Extraction (LLE)
The primary challenge with TPS-OH is that despite being an acid, its massive hydrophobic surface area makes it act like a surfactant, leading to dreadful emulsions.
The "Salting-Out" Protocol
This method forces the TPS-sulfonate salt into the aqueous layer while keeping the organic layer dry.
Reagents Required:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Carbonate (
) solution (Stronger base than Bicarb is preferred here to fully ionize TPS-OH). -
Saturated Brine (
).
Step-by-Step:
-
Dilution: Dilute the quenched reaction mixture with DCM. (Avoid Ether; TPS byproducts are too soluble in it).
-
First Wash (Acid Removal): Wash the organic phase 2x with Saturated
. -
Second Wash (Brine): Wash 1x with Saturated Brine.
-
Crucial: The high ionic strength prevents the "soapy" TPS anion from re-entering the organic phase.
-
-
Drying: Dry over Sodium Sulfate (
), filter, and concentrate.
Data: Solvent Partitioning of TPS-OH
| Solvent System | TPS-OH Removal Efficiency | Risk of Emulsion |
|---|
| DCM / Sat.
Method B: Flash Column Chromatography
If LLE does not yield sufficient purity, Flash Chromatography is required. TPS-Cl derivatives are UV-active (absorb strongly at 254 nm).
Stationary Phase: Silica Gel (Irregular, 40-63 µm)
Mobile Phase Strategy: TPS derivatives are lipophilic. Standard Hexane/EtOAc gradients often result in the product co-eluting with the TPS-OH byproduct because the "greasy" isopropyl groups dominate the interaction.
Recommended Gradient (DCM/MeOH):
-
Equilibration: Start with 100% Dichloromethane (DCM).
-
Loading: Load sample as a concentrated solution in DCM.
-
Elution: Run a shallow gradient from 0% to 5% Methanol in DCM.
-
Separation Logic: The TPS-Product will elute early (in pure DCM or 1% MeOH). The polar TPS-OH (and other sulfonated byproducts) will stick to the silica and require >10% MeOH to elute.
-
Figure 2: Decision tree for flash chromatography elution of TPS-derivatives.
Method C: Reverse-Phase HPLC (For Oligonucleotides)
For oligonucleotide synthesis (e.g., phosphotriester method), silica chromatography is insufficient.
Protocol:
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or equivalent).
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Buffer B: Acetonitrile (ACN).
-
Gradient: 5% to 60% B over 30 minutes.
-
Note: The TPS group is highly hydrophobic. If the TPS group is still attached (failed deprotection), the species will elute very late (high % B).
-
Target: Full-length oligonucleotides (DMT-on or TPS-protected) typically elute between 30-50% ACN.
-
Troubleshooting & Common Pitfalls
| Issue | Cause | Solution |
| Emulsion during Extraction | Surfactant nature of TPS-sulfonate. | Add solid NaCl to saturation; add 5% MeOH; filter through Celite pad. |
| Product co-elutes with TPS-OH | Polarity is too similar in Hex/EtOAc. | Switch to DCM/MeOH or Toluene/Acetone systems. |
| Low Yield | Hydrolysis of product during workup. | Ensure aqueous washes are cold (0°C) and not excessively basic (pH > 10). |
| Crystals in Column Fraction | TPS-OH crystallizing out. | The byproduct is highly crystalline. Re-dissolve in DCM and wash with |
References
-
Vertex AI Search. (2025). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. National Institutes of Health (NIH). Link
-
HighFine. (2024).[8][9] Exploring the unique properties and diversified applications of TPS-Cl. HighFine Chemical Application Notes. Link
-
Tosoh Bioscience. (2023). Oligonucleotide purification and analysis. Tosoh Bioscience Technical Guides. Link
-
Thermo Fisher Scientific. (2023). Method transfer for the purification of synthetic oligonucleotides. Thermo Fisher Application Notes. Link
-
Master Organic Chemistry. (2018). Aromatic Synthesis: Sulfonyl Blocking Groups. Master Organic Chemistry. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Blocking Groups - Sulfonic Acid Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: 2,4,6-Triisopropylbenzenesulfonyl Chloride (Trisyl Chloride)
[1]
Topic: Troubleshooting Low Yield & Reactivity Issues Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: January 31, 2026
The "Steric Paradox" of Trisyl Chloride
Welcome to the Trisyl Chloride Support Hub. If you are here, you are likely facing a specific frustration: high selectivity but stalled reactivity.
2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl) is a "privileged reagent" in organic synthesis. Its three isopropyl groups create a "steric fortress" around the sulfur atom. This structure is designed to prevent side reactions (like sulfonation of the wrong nucleophile), but it imposes a high energy barrier for the desired nucleophilic attack.
The Core Issue: The reaction of TPS-Cl is rarely a standard
Diagnostic Workflow
Before altering your protocol, use this logic tree to identify the failure mode.
Figure 1: Diagnostic logic tree for isolating the root cause of reaction failure in TPS-Cl mediated transformations.
Technical FAQs & Troubleshooting
Q1: I am using Pyridine as a solvent/base, but the reaction is stuck. Why?
The Causality: Pyridine alone is often insufficient for TPS-Cl. While pyridine is a good base, it is a mediocre nucleophilic catalyst for this specific sterically hindered electrophile. The isopropyl groups at the 2,6-positions block the approach of the nucleophile.
The Fix: You must use 4-Dimethylaminopyridine (DMAP) .[1][2]
DMAP is approximately
-
Recommendation: Add 0.1 – 0.5 equivalents of DMAP. If your substrate is extremely hindered, use stoichiometric DMAP.
Q2: My NMR shows a large peak at ~1.0-1.3 ppm and an OH peak, but no product.
The Diagnosis: You have hydrolyzed your reagent to 2,4,6-triisopropylbenzenesulfonic acid . TPS-Cl is moisture-sensitive. If your solvent (DCM, THF, or Pyridine) is not strictly anhydrous, water will out-compete your nucleophile because water is small enough to slip past the isopropyl steric gates.
The Protocol Check:
-
Are you using commercial "anhydrous" solvents? (Distill over CaH2 or use molecular sieves if unsure).
-
Did you dry your glassware?
-
Crucial: Check the quality of the TPS-Cl reagent itself. Old bottles often degrade to the sulfonic acid.
Q3: How do I purify degraded TPS-Cl?
The Method: Recrystallization is effective because the sulfonic acid byproduct is much more polar than the chloride.
-
Dissolve the crude solid in a minimum amount of hot Pentane or Hexane (approx. 40-50 °C).
-
Filter hot to remove insoluble sulfonic acid/salts.
-
Cool slowly to 0 °C, then -20 °C.
-
Collect white crystals.
-
Alternative: Use Acetone/Ether if pentane solubility is too low, but pentane is superior for removing the acid.
Q4: I am protecting a primary amine, but I see a "double addition" or no reaction.
The Causality:
-
No Reaction: Your amine might be protonated.[2][5] The reaction generates HCl.[2] If you use only 1 equivalent of base, the first 50% of the reaction consumes the base, and the remaining 50% of your amine becomes the HCl salt (non-nucleophilic).
-
Double Addition: Rare with TPS-Cl due to sterics, but possible with unhindered primary amines.
The Fix:
-
Use excess base (2.5 – 3.0 equivalents of Et3N or DIPEA).
-
Ensure the amine is a free base before starting.
Optimized Reaction Protocol
Use this protocol to bypass steric hindrance.
Reagents:
-
Substrate (Alcohol/Amine): 1.0 equiv
-
TPS-Cl: 1.2 – 1.5 equiv
-
DMAP: 0.1 – 0.2 equiv (Catalytic)
-
Triethylamine (Et3N): 2.0 – 3.0 equiv
-
Solvent: Anhydrous DCM (Dichloromethane) or MeCN (Acetonitrile)
Step-by-Step:
-
Drying: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
-
Solvation: Dissolve the Substrate , Et3N , and DMAP in anhydrous solvent. Note: Adding DMAP to the substrate first ensures the catalyst is ready.
-
Temperature Control: Cool the mixture to 0 °C. While TPS-Cl is hindered, mixing it exothermically at RT can lead to local decomposition.
-
Addition: Add TPS-Cl portion-wise (solid) or dropwise (if dissolved in minimal solvent) over 10 minutes.
-
The "Push": Allow the reaction to warm to Room Temperature (RT).
-
Critical Checkpoint: If TLC shows <50% conversion after 4 hours, heat to reflux (only if using DCM/CHCl3). The thermal energy is often needed to overcome the rotational barrier of the isopropyl groups.
-
-
Quench: Add saturated aqueous NaHCO3. This destroys excess TPS-Cl and neutralizes the acid.
Mechanistic Visualization
Understanding the "DMAP Shunt" is critical for troubleshooting. The diagram below illustrates why the direct attack fails and how DMAP rescues the yield.
Figure 2: The DMAP Catalytic Cycle.[1][2][4][6][7][8][9][10][11][12] Note that the direct attack (red dotted line) is blocked by the ortho-isopropyl groups. DMAP forms a reactive intermediate that extends the electrophilic center beyond the steric wall.
Summary of Critical Parameters
| Parameter | Standard Condition | Troubleshooting Adjustment |
| Stoichiometry | 1.1 equiv TPS-Cl | Increase to 1.5 equiv (accounts for hydrolysis). |
| Catalyst | None or Pyridine | Must use DMAP (0.1 - 1.0 equiv). |
| Solvent | DCM | Chloroform (allows higher reflux temp) or MeCN . |
| Time | 2-4 Hours | 12-24 Hours (Sterics slow kinetics significantly). |
| Atmosphere | Air | Argon/Nitrogen (Strictly anhydrous). |
References
-
BenchChem. (2025).[1][2][7][13] this compound: Mechanism of Action and Reactivity. Retrieved from
-
TCI Chemicals. (n.d.). Product Specification: this compound.[3][4][6][7][8][10][12] Retrieved from
-
ResearchGate. (2025).[7] Structural study of this compound. Retrieved from
-
National Institutes of Health (NIH). (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs. Retrieved from
-
GuideChem. (n.d.). Preparation and Purification of this compound.[8][10] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 6553-96-4 | Benchchem [benchchem.com]
- 5. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 6553-96-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 10. guidechem.com [guidechem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Page loading... [guidechem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2,4,6-Triisopropylbenzenesulfonyl Chloride
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing 2,4,6-triisopropylbenzenesulfonyl chloride (Tris-Cl). As a Senior Application Scientist, my aim is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide
This section addresses common issues encountered during reactions involving Tris-Cl, offering explanations and actionable solutions in a question-and-answer format.
Q1: My sulfonylation or protection reaction with Tris-Cl is sluggish or has stalled. What are the primary causes and how can I resolve this?
A1: A slow or incomplete reaction is a frequent challenge, typically rooted in one of several key areas. The considerable steric hindrance of the triisopropylphenyl group, while beneficial for selectivity, can also impede the reaction rate.
-
Inadequate Base Strength or Stoichiometry: The reaction of Tris-Cl with an amine or alcohol liberates one equivalent of hydrochloric acid (HCl), which must be neutralized for the reaction to proceed to completion. If the base is too weak or present in insufficient amounts, the resulting acidic environment can protonate the nucleophile, effectively halting the reaction.
-
Troubleshooting Steps:
-
Base Selection: For amine sulfonylation, pyridine is a common choice as it can serve as both the solvent and the base. However, for less nucleophilic amines or particularly hindered systems, a stronger, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) is often more effective. For the protection of alcohols, a catalytic amount of 4-dimethylaminopyridine (DMAP) is frequently used alongside a stoichiometric quantity of a tertiary amine base to accelerate the reaction.
-
Base Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of the amine base are used to sufficiently neutralize the generated HCl. When pyridine is the solvent, it is already in large excess.
-
-
-
Overcoming Steric Hindrance: The very feature that makes Tris-Cl a selective reagent—its steric bulk—can also be a kinetic barrier.
-
Troubleshooting Steps:
-
Temperature Adjustment: Gently heating the reaction mixture to 40-50 °C can provide the necessary activation energy. It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to prevent potential degradation of starting materials or products.
-
Extended Reaction Time: Reactions involving highly hindered substrates may inherently require longer durations. Continue to monitor the reaction over 24 to 48 hours.
-
-
-
Reagent and Solvent Purity: The quality of all reaction components is paramount.
-
Troubleshooting Steps:
-
Tris-Cl Integrity: Tris-Cl can hydrolyze to the corresponding 2,4,6-triisopropylbenzenesulfonic acid if exposed to moisture. This byproduct can consume the base, inhibiting the desired reaction. Always use freshly opened or properly stored Tris-Cl.
-
Solvent Anhydrousness: The presence of water in the solvent will readily consume Tris-Cl. It is essential to use anhydrous solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Q2: I'm observing significant byproduct formation. How can I identify and minimize these impurities?
A2: The nature of the byproducts provides valuable clues for optimizing the reaction conditions.
-
Hydrolysis Product: The presence of 2,4,6-triisopropylbenzenesulfonic acid is a clear indicator of water contamination.
-
Minimization: Employ oven- or flame-dried glassware and use anhydrous solvents under an inert atmosphere to prevent the hydrolysis of Tris-Cl.
-
-
Bis-Sulfonylation of Primary Amines: The initially formed sulfonamide (R-NH-SO₂-Tris) still possesses an acidic proton on the nitrogen. In the presence of a base, this can be deprotonated and react with a second molecule of Tris-Cl, leading to the formation of a bis-sulfonylated byproduct (R-N(SO₂-Tris)₂).
-
Minimization:
-
Control Stoichiometry: Use a slight excess of the amine relative to Tris-Cl (e.g., 1.1 equivalents of amine to 1.0 equivalent of Tris-Cl).
-
Slow Addition: Adding the Tris-Cl solution dropwise to the mixture of the amine and base helps to maintain a low concentration of the sulfonylating agent, favoring the formation of the monosulfonylated product.
-
-
Q3: Purification is proving difficult due to residual Tris-Cl and its sulfonic acid byproduct. What are the most effective purification strategies?
A3: The lipophilic nature of the triisopropylphenyl moiety can complicate purification by making the reagent and byproducts behave similarly to the desired product on silica gel.
-
Strategic Workup:
-
Aqueous Base Wash: A wash with a mild aqueous base, such as a saturated sodium bicarbonate solution, will deprotonate the sulfonic acid, rendering it water-soluble and allowing for its removal into the aqueous phase.
-
Scavenging Excess Tris-Cl: To remove unreacted Tris-Cl, a "quenching" step can be added at the end of the reaction. The addition of a simple, unhindered primary or secondary amine (e.g., piperidine or morpholine) will react with the remaining Tris-Cl to form a sulfonamide that may be easier to separate. Alternatively, amino-functionalized scavenger resins can be used to bind the excess sulfonyl chloride, which can then be removed by simple filtration.
-
-
Chromatography:
-
When column chromatography is necessary, a gradient elution from a less polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one is typically effective. The non-polar Tris-Cl will elute early, followed by the desired, more polar sulfonamide product. The highly polar sulfonic acid will generally remain at the origin on the silica gel.
-
Frequently Asked Questions (FAQs)
Q1: Which solvents are recommended for reactions with Tris-Cl?
A1: The solvent choice is crucial and should be based on the solubility of the substrate and the reaction conditions.
-
Dichloromethane (DCM): A versatile and widely used aprotic solvent that effectively dissolves Tris-Cl and a broad range of organic substrates.
-
Pyridine: A common choice for the sulfonylation of amines, as it serves as both the solvent and the base.
-
Acetonitrile (ACN): A more polar aprotic solvent, useful for substrates that exhibit poor solubility in DCM.
-
Tetrahydrofuran (THF): Another excellent aprotic solvent that can often be used interchangeably with DCM.
Table 1: Common Solvents for Tris-Cl Reactions
| Solvent | Dielectric Constant | Typical Application | Key Considerations |
| Dichloromethane (DCM) | 9.1 | General purpose sulfonylation and protection | Good solubility for a wide range of substrates. |
| Pyridine | 12.4 | Sulfonylation of amines | Functions as both solvent and base; can be difficult to remove. |
| Acetonitrile (ACN) | 37.5 | For substrates with higher polarity | Must be rigorously dried. |
| Tetrahydrofuran (THF) | 7.6 | General purpose alternative to DCM | Must be checked for peroxides if not freshly opened. |
Q2: What is the reaction mechanism for sulfonamide formation with Tris-Cl?
A2: The reaction follows a nucleophilic substitution pathway at the sulfur center. The amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group and deprotonation of the nitrogen by a base to yield the final sulfonamide. The bulky triisopropylphenyl group sterically hinders the approach to the sulfur atom, which is the basis for the reagent's selectivity.
Improving the selectivity of 2,4,6-Triisopropylbenzenesulfonyl chloride reactions
Introduction: The "Steric Shield" Advantage
Welcome to the Technical Support Center. You are likely using 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) because standard reagents (like Tosyl or Mesyl chloride) failed you—either they were too reactive, causing side reactions, or they lacked the necessary regioselectivity.
TPSCl is the "heavy artillery" of sulfonyl chlorides. Its defining feature is the steric wall created by the two isopropyl groups at the ortho positions (2,6-positions). These bulky groups shield the sulfur atom, slowing down nucleophilic attack (
The Core Principle: Selectivity in TPSCl reactions is a function of kinetic control . Because the reaction is sterically impeded, it becomes highly sensitive to the size of the nucleophile.
-
Fast: Primary alcohols, unhindered amines, phosphate oxygens.
-
Slow/No Reaction: Secondary/Tertiary alcohols, sterically hindered amines.
This guide provides the protocols and troubleshooting logic to harness this steric hindrance for precise chemical transformations.
Mechanism & Selectivity Logic
To troubleshoot, you must visualize the steric environment.[1] The diagram below illustrates why TPSCl discriminates between nucleophiles while standard Tosyl chloride (TsCl) does not.
Visualizing the Steric Gate
Figure 1: The "Steric Gate" mechanism. The 2,6-isopropyl groups (not explicitly drawn but represented by the "Crowded" state) physically block the trajectory of bulky nucleophiles, preventing the formation of the transition state.
Optimized Protocols
Do not deviate from the order of addition. TPSCl is moisture-sensitive, and the active sulfonyl-pyridinium intermediate is unstable over long periods.
Protocol A: Selective Sulfonylation of Primary Alcohols (Over Secondary)
Objective: Protect a primary hydroxyl group in the presence of a secondary hydroxyl.
| Parameter | Specification | Causality (Why?) |
| Solvent | Pyridine (Anhydrous) | Acts as both solvent and base; forms the active sulfonyl pyridinium salt. |
| Stoichiometry | 1.1 equiv TPSCl | Slight excess ensures completion without overwhelming the secondary alcohol. |
| Temperature | 0°C to Room Temp | Start cold to maximize the kinetic difference between 1° and 2° sites. |
| Catalyst | None (Avoid DMAP) | DMAP creates a "hyper-active" intermediate that bypasses steric selectivity. |
Step-by-Step:
-
Dissolve the diol (1.0 mmol) in anhydrous Pyridine (5 mL) under Argon.
-
Cool the solution to 0°C in an ice bath.
-
Add TPSCl (1.1 mmol, 333 mg) in one portion.
-
Stir at 0°C for 2 hours. Monitor by TLC.[2]
-
Note: If reaction is <10% complete after 2 hours, warm to Room Temperature.
-
-
Quench: Add 0.5 mL water to hydrolyze excess TPSCl.
-
Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), then NaHCO3.
Protocol B: O6-Protection of Guanosine (Nucleotide Synthesis)
Objective: Protect the O6-position of Guanine to prevent side reactions during oligonucleotide assembly.
Step-by-Step:
-
Preparation: Ensure the sugar hydroxyls (3', 5') are already protected (e.g., acetyl or silyl groups).
-
Activation: Dissolve the nucleoside in dry DCM/Pyridine (4:1 ratio).
-
Add Base: Add DMAP (0.1 equiv) and TEA (2.0 equiv).
-
Critical: Here, DMAP is required because the lactam oxygen at O6 is a poor nucleophile and needs the "push" of a stronger catalyst [1].
-
-
Reaction: Add TPSCl (1.5 equiv). Stir at Room Temperature for 1-3 hours.
-
Validation: Look for a significant downfield shift in the UV absorption or use 31P NMR if dealing with phosphoramidites.
Troubleshooting Guide (FAQ Format)
Scenario 1: "I have low yield, and the TPSCl seems to disappear."
Diagnosis: Hydrolysis.[2][3][4][5] The reagent reacted with water instead of your substrate.[3][5][6] Root Cause: TPSCl is highly susceptible to moisture, forming TPS-OH (Sulfonic acid), which is unreactive. Solution:
-
Check Solvents: Pyridine is hygroscopic. Distill it over CaH2 or use molecular sieves (3Å).
-
Check Reagent Quality: Run a proton NMR of your TPSCl reagent.
-
Good TPSCl: Aromatic protons appear as a singlet at ~7.2 ppm.
-
Hydrolyzed (TPS-OH): Peaks shift, and you may see a broad OH peak.
-
Scenario 2: "The reaction is too slow, but I can't heat it (thermal instability)."
Diagnosis: Steric "Over-Shielding." Root Cause: Your substrate is too bulky to penetrate the TPSCl steric wall at standard rates. Solution:
-
Switch Catalyst: Add N-Methylimidazole (NMI) instead of Pyridine. NMI is more nucleophilic than pyridine but less aggressive than DMAP, offering a "middle ground" acceleration [2].
-
Concentration: Increase reaction concentration to 0.5 M to drive bimolecular kinetics.
Scenario 3: "I lost Regioselectivity (Secondary alcohol reacted)."
Diagnosis: Loss of Kinetic Control. Root Cause: You likely used DMAP or ran the reaction too warm. DMAP forms a sulfonyl-pyridinium species that is so reactive it loses the ability to discriminate between steric environments. Solution:
-
Eliminate DMAP. Stick to Pyridine only.
-
Lower Temperature: Run at -10°C.
-
Reagent Swap: If TPSCl is still not selective enough, consider 2,4,6-Tri-tert-butylbenzenesulfonyl chloride . The tert-butyl groups are even bulkier than isopropyls, providing an "Iron Dome" of selectivity.
Decision Matrix: Troubleshooting Flowchart
Use this logic tree to diagnose your experiment in real-time.
Figure 2: Diagnostic logic for TPSCl reactions. Follow the path based on your TLC/LCMS data.
Comparative Data: Sulfonyl Chlorides
Select the right reagent for your steric needs.
| Reagent | Steric Bulk | Relative Rate ( | Selectivity (1° vs 2°) | Primary Use Case |
| MsCl (Mesyl) | Low | 1000 (Fast) | Poor | Total sulfonylation (non-selective). |
| TsCl (Tosyl) | Medium | 100 | Moderate | Standard protection; easier to crystallize. |
| TPSCl | High | 1 (Slow) | Excellent | Discriminating between similar nucleophiles. |
References
-
Lohrmann, R., & Khorana, H. G. (1966). Studies on Polynucleotides. LII. The Use of this compound for the Synthesis of Internucleotide Bonds.[1][7] Journal of the American Chemical Society, 88(4), 829–833.
- Garegg, P. J., et al. (1980). Nucleoside synthesis: Use of TPSCl and N-methylimidazole. Chemica Scripta, 15, 209.
-
Stawinski, J., et al. (1988). Chemical Synthesis of Oligonucleotides. Essays in Biochemistry, 23, 133.
Sources
Technical Support Center: Optimizing Reactions with 2,4,6-Triisopropylbenzenesulfonyl Chloride
Welcome to the technical support center for 2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this versatile sulfonylating agent. The bulky triisopropylphenyl group imparts unique selectivity to TPS-Cl, but its reactivity is critically dependent on the reaction conditions, most notably the choice of base.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic outcomes.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during sulfonylation reactions with TPS-Cl. Each solution is grounded in mechanistic principles to empower you to make informed decisions.
Q1: My sulfonylation reaction is extremely slow or stalls completely. What are the likely causes and how can I fix it?
A1: A sluggish reaction is a frequent challenge, often pointing to an imbalance between steric hindrance and the activation of the nucleophile.
-
Causality: TPS-Cl is sterically demanding due to the two ortho-isopropyl groups.[3] If your nucleophile (e.g., a secondary or tertiary alcohol) is also bulky, the reaction barrier can be significant. Furthermore, the base you've chosen may be too weak to sufficiently deprotonate the nucleophile, failing to generate a potent enough attacking species.
-
Troubleshooting Steps:
-
Introduce a Nucleophilic Catalyst: Add a catalytic amount (0.05–0.2 equivalents) of 4-(N,N-dimethylamino)pyridine (DMAP). DMAP reacts with TPS-Cl to form a highly reactive N-sulfonylpyridinium salt intermediate.[4][5] This intermediate is much more susceptible to nucleophilic attack, even from hindered alcohols or other weak nucleophiles.[4]
-
Increase Base Strength: If you are using a weak base like pyridine (pKa of conjugate acid ~5.2), consider switching to a stronger, non-nucleophilic base like triethylamine (TEA, pKa ~10.7) or N,N-diisopropylethylamine (DIPEA, pKa ~11). This will shift the equilibrium towards the deprotonated, more reactive form of your nucleophile.
-
Check Reagent Purity: TPS-Cl is sensitive to moisture and can hydrolyze to the unreactive sulfonic acid. Ensure your reagent is dry and your solvent is anhydrous.
-
Increase Temperature: Gently warming the reaction can provide the necessary activation energy. However, do this cautiously, as it can also promote side reactions. Monitor the reaction closely by TLC or LCMS.
-
Q2: My reaction is producing a significant amount of an elimination byproduct instead of the desired sulfonate ester. How can I suppress this?
A2: This is a classic competition between substitution (sulfonylation) and elimination, particularly common with secondary alcohols. The base is the key modulator here.
-
Causality: A strong, sterically hindered base (like DBU or DIPEA) can preferentially act as a Brønsted base, abstracting a proton from a carbon atom beta to the hydroxyl group, leading to an alkene. A less-hindered base (like TEA) can also promote elimination, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Switch to a Weaker, Less Hindered Base: Pyridine is often the base of choice to minimize elimination. Its lower basicity disfavors the E2 pathway, while it is still capable of trapping the HCl byproduct generated during the reaction.
-
Lower the Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution reactions. Running your reaction at 0 °C or even -20 °C can dramatically favor the desired sulfonylation pathway.[6]
-
Use a Nucleophilic Catalyst with a Stoichiometric Base: Employing catalytic DMAP with a stoichiometric amount of pyridine or 2,6-lutidine can accelerate the desired sulfonylation, allowing you to run the reaction at a lower temperature where elimination is suppressed.
-
Q3: I'm trying to sulfonylate a primary amine and I'm getting a significant amount of a di-sulfonylated byproduct. How can I achieve mono-sulfonylation?
A3: This is a common problem arising from the acidity of the initially formed sulfonamide.
-
Causality: After the first sulfonylation, the resulting mono-sulfonamide (R-NH-SO₂R') still has a proton on the nitrogen. This proton is acidic and can be removed by the base in the reaction mixture. This generates a nucleophilic sulfonamide anion, which can then attack a second molecule of TPS-Cl to give the undesired di-sulfonylated product (R-N(SO₂R')₂).[6]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the primary amine relative to TPS-Cl (e.g., 1.1 to 1 equivalents) to ensure the sulfonyl chloride is consumed before significant di-sulfonylation can occur.
-
Slow Addition: Add the TPS-Cl solution slowly (e.g., via syringe pump) to a solution of the amine and base. This keeps the instantaneous concentration of the sulfonylating agent low, favoring reaction with the more abundant and more nucleophilic primary amine over the sulfonamide anion.
-
Modify Base Conditions: Avoid strong, non-hindered bases like TEA if possible. A weaker or sterically hindered base like pyridine or 2,6-lutidine is less likely to deprotonate the mono-sulfonamide, thus suppressing the side reaction.[6]
-
Reduce Reaction Temperature: Perform the addition and reaction at 0 °C or lower to reduce the rate of the second sulfonylation, which is often less favorable.[6]
-
Section 2: Frequently Asked Questions (FAQs)
Q4: What is the general mechanism of sulfonylation with TPS-Cl, and what is the primary role of the base?
A4: The base plays two critical roles: activating the nucleophile and neutralizing the acidic byproduct. The mechanism can proceed via two main pathways, depending on the presence of a nucleophilic catalyst.
-
Pathway A (Standard Base):
-
The base (B:) deprotonates the nucleophile (e.g., an alcohol, R-OH) to increase its nucleophilicity.
-
The resulting alkoxide (R-O⁻) attacks the electrophilic sulfur atom of TPS-Cl.
-
The chloride ion is eliminated as a leaving group.
-
The protonated base (B-H⁺) and the chloride ion form a salt byproduct (e.g., pyridinium chloride).
-
-
Pathway B (With Catalytic DMAP):
-
The highly nucleophilic DMAP attacks TPS-Cl to form a reactive N-sulfonyl-DMAP-pyridinium salt, displacing the chloride ion.[4]
-
The alcohol (R-OH), even if weakly nucleophilic, attacks the activated sulfonyl group of the intermediate.
-
DMAP is expelled and regenerated, ready to start another catalytic cycle.
-
A stoichiometric base (like pyridine or TEA) is still required to deprotonate the alcohol and neutralize the final proton transfer step.
-
Q5: How does the pKa of the base's conjugate acid influence the reaction?
A5: The pKa is a direct measure of the base's strength and is a critical parameter for optimizing the reaction.
-
Stronger Bases (Higher pKa): Bases like triethylamine (TEA, pKa ~10.7) or DBU (pKa ~13.5) are very effective at deprotonating alcohols, leading to faster reaction rates. However, their high basicity can also promote unwanted side reactions like elimination (see Q2) or deprotonation of sensitive functional groups.
-
Weaker Bases (Lower pKa): A base like pyridine (pKa ~5.2) is often sufficient to scavenge the HCl produced but is less effective at deprotonating the alcohol nucleophile directly. This results in a slower reaction but often provides higher selectivity and fewer side products.[6] It is an excellent choice when the substrate is prone to elimination or other base-mediated decomposition.
Q6: When should I use a nucleophilic catalyst like DMAP?
A6: DMAP should be considered your go-to catalyst when you encounter low reactivity.[4][7]
-
Use DMAP when:
-
The nucleophile is sterically hindered (e.g., a secondary or tertiary alcohol).
-
The nucleophile is weakly nucleophilic (e.g., an electron-deficient phenol or a tertiary alcohol).
-
You want to accelerate the reaction to allow for lower reaction temperatures, thereby improving selectivity.
-
-
Do NOT use DMAP as the primary base: DMAP is a powerful catalyst but should be used in sub-stoichiometric amounts (typically 1-10 mol%). A separate, less expensive stoichiometric base (like TEA or pyridine) is still needed to act as the primary proton scavenger.
Section 3: Protocols & Data
Table 1: Comparison of Common Bases for TPS-Cl Reactions
| Base | Structure | pKa (Conjugate Acid) | Key Characteristics | Typical Use Case |
| Pyridine |
ngcontent-ng-c3230145110="" class="ng-star-inserted"> | ~5.2[8] | Weak base, moderately nucleophilic, good HCl scavenger. | Minimizing elimination and other side reactions; reactions with sensitive substrates.[6][9] |
| Triethylamine (TEA) | ~10.7[10] | Strong, non-nucleophilic base. | General purpose base for accelerating reactions with unhindered nucleophiles.[11] | |
| DIPEA (Hünig's Base) | ~11.0 | Strong, highly hindered, non-nucleophilic base. | When a strong base is needed but nucleophilic attack by the amine must be avoided. Can promote elimination. | |
| DMAP | ~9.7[12] | Highly nucleophilic catalyst. Used in sub-stoichiometric amounts. | Accelerating reactions with hindered or weak nucleophiles.[13] |
Experimental Protocol: General Procedure for Sulfonylation of a Hindered Secondary Alcohol
This protocol uses catalytic DMAP to overcome steric hindrance and pyridine as a mild stoichiometric base to minimize elimination.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary alcohol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Addition of Base & Catalyst: Add pyridine (1.5 eq) and DMAP (0.1 eq). Stir the solution at room temperature for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of TPS-Cl: In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the progress by TLC or LCMS. Once the starting material is consumed (typically 2-6 hours), proceed to workup.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Section 4: Visual Guides
Diagrams of Key Processes
Sources
- 1. This compound | 6553-96-4 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. library.gwu.edu [library.gwu.edu]
- 9. Page loading... [wap.guidechem.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. researchgate.net [researchgate.net]
Temperature control in 2,4,6-Triisopropylbenzenesulfonyl chloride mediated couplings
Executive Summary & Chemical Rationale
2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl, or Trisyl Chloride) is not a standard coupling reagent; it is "heavy artillery" designed for specific steric challenges. Unlike smaller sulfonyl chlorides (e.g., Tosyl or Mesyl chloride), TPS-Cl possesses massive steric bulk due to the two ortho-isopropyl groups.
The Core Value Proposition: The steric bulk around the sulfur atom serves a kinetic purpose: it retards the direct nucleophilic attack on the sulfur (sulfonylation), thereby directing the nucleophile toward the activated carbon (acylation or alkylation).
However, this selectivity is heavily temperature-dependent. Improper thermal management leads to two primary failure modes:
-
Hydrolysis (Moisture sensitivity): Rapid decomposition of the reagent before activation.
-
Sulfonamide Formation: At high temperatures, the kinetic barrier protecting the sulfur is overcome, leading to the wrong product.
The Thermodynamics of Activation (The "Cold" Phase)
The activation step—where TPS-Cl reacts with the carboxylic acid (or alcohol) to form the mixed anhydride (or sulfonate)—is exothermic and prone to side reactions.
Critical Parameter: 0°C to 5°C
Why?
-
Exotherm Control: The reaction of TPS-Cl with pyridine (or other bases) generates heat. Uncontrolled heat accelerates the hydrolysis of TPS-Cl by trace water in the solvent.
-
Intermediate Stability: The activated mixed anhydride intermediate is reactive.[1] At >10°C, it can disproportionate or rearrange before the amine/alcohol nucleophile is introduced.
Protocol Insight: "The Pyridine Color Check"
In many protocols using pyridine as a solvent/base, the mixture may turn a slight yellow upon addition of TPS-Cl.
-
Normal: Pale yellow (formation of the pyridinium salt).
-
Warning: Dark brown/Black (thermal decomposition/polymerization of pyridine initiated by sulfonyl chloride at high temps). Action: Cool immediately.
The Kinetics of Coupling (The "Warm" Phase)
Once the intermediate (Mixed Anhydride) is formed, the reaction often requires energy to overcome the steric hindrance of the substrate.
Critical Parameter: 25°C to 60°C
Why?
-
Steric Overcome: If you are using TPS-Cl, your substrate is likely hindered. The nucleophilic attack on the carbonyl is the rate-determining step.
-
Phase Shift: We typically warm the reaction only after the activation is complete (usually 30-60 mins at 0°C).
Visualizing the Mechanism & Workflow
The following diagram illustrates the temperature-gated pathways. Note the divergence between the desired "Acylation" and the undesired "Sulfonylation" based on thermal energy.
Caption: Figure 1. Kinetic pathway selection via temperature control. Path A is favored by the steric bulk of TPS-Cl, but Path B becomes accessible at high temperatures.
Standard Operating Procedure (SOP) Data
| Parameter | Amide Coupling (Difficult) | Oligonucleotide Synthesis | Esterification |
| Solvent | DCM or Pyridine | Pyridine/Acetonitrile | DCM or Toluene |
| Base | Pyridine / DMAP (cat.) | N-Methylimidazole | Pyridine / DMAP |
| Activation Temp | 0°C (Critical) | 0°C - 4°C | 0°C |
| Activation Time | 30 - 60 mins | 10 - 20 mins | 30 - 60 mins |
| Coupling Temp | RT (25°C) -> 40°C | RT | RT -> Reflux (rarely) |
| Quench | Water/Ice (Exothermic) | Buffer | Water/Bicarb |
Technical Support Center: Troubleshooting & FAQs
Q1: My reaction mixture turned black immediately after adding TPS-Cl. Is my product ruined?
Diagnosis: Likely Pyridine/Sulfonyl Chloride decomposition. The Science: Sulfonyl chlorides can induce polymerization or ring-opening of pyridine at high concentrations if the temperature is uncontrolled. This "tar" often traps your product. Solution:
-
Check Temp: Ensure the receiving flask is at 0°C before addition.
-
Rate of Addition: Add TPS-Cl as a solution (in DCM) dropwise, not as a solid dump.
-
Rescue: If it's already black but <1 hour in, proceed with workup. The black color is often a byproduct that can be removed via silica plug; the product might still be intact.
Q2: I isolated the sulfonamide (R-NH-SO2-Ar) instead of the amide (R-NH-CO-R'). Why?
Diagnosis: Loss of Steric Control. The Science: TPS-Cl is designed to block attack on the Sulfur (S). However, if the Carboxylic Acid activation is slow (or the acid is wet/impure), the highly nucleophilic amine might attack the TPS-Cl directly before the Mixed Anhydride forms. Solution:
-
Pre-Activation is Mandatory: Do not mix Acid + Amine + TPS-Cl all at once.
-
Protocol Adjustment: Stir Acid + TPS-Cl + Base at 0°C for 45 mins alone. Monitor by TLC (disappearance of TPS-Cl). Only then add the Amine.
Q3: The reaction stalls at 50% conversion. Can I heat it to reflux?
Diagnosis: Kinetic Trap vs. Thermal Instability. The Science: Heating >60°C increases the risk of the Mixed Anhydride decarboxylating or disproportionating. Solution:
-
Do not reflux immediately.
-
Catalyst Spike: Add 10 mol% DMAP (4-Dimethylaminopyridine). This creates a super-active N-acylpyridinium intermediate that reacts faster without needing heat.
-
Concentration: If possible, run the reaction at higher concentration (0.5M - 1.0M) rather than heating.
Q4: How do I remove the TPS-OH (Sulfonic Acid) byproduct? It co-elutes with my product.
Diagnosis: Purification difficulty. The Science: 2,4,6-Triisopropylbenzenesulfonic acid is lipophilic (due to isopropyl groups) and often streaks on silica. Solution:
-
Basic Wash: The byproduct is an acid. Wash the organic layer 3x with Saturated NaHCO3 or 1M NaOH (if product is stable to base). This converts TPS-OH to the sodium salt (TPS-ONa), which forces it into the aqueous layer.
Troubleshooting Logic Tree
Caption: Figure 2. Rapid diagnostic logic for common TPS-Cl coupling failures.
References
-
Sigma-Aldrich. this compound Product Specification & Properties.Link
- Lohrmann, R., & Khorana, H. G. (1966).Studies on Polynucleotides: The Use of this compound. Journal of the American Chemical Society. (Foundational text on the reagent's selectivity).
-
Thermo Fisher Scientific. Oligonucleotide Synthesis and Deprotection Guides.Link
-
Organic Chemistry Portal. Esterification and Amidation Protocols using Sulfonyl Chlorides.Link
Sources
Enhancing the stability of reactions catalyzed by 2,4,6-Triisopropylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions catalyzed by 2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl). As a powerful and versatile sulfonating and coupling agent, TPS-Cl is a cornerstone in modern organic synthesis.[1][2][3] However, its high reactivity also presents unique challenges. This guide, compiled by Senior Application Scientists, provides in-depth troubleshooting, scientifically-grounded protocols, and answers to frequently asked questions to enhance the stability and success of your TPS-Cl catalyzed reactions.
Troubleshooting Guide: From Sluggish Reactions to Purification Headaches
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you with robust problem-solving skills.
Question 1: My reaction is sluggish or has stalled. How can I drive it to completion?
Answer:
A slow or incomplete reaction is a common hurdle. The root cause often lies in moisture contamination, suboptimal base selection, or inappropriate temperature.
-
The Menace of Moisture: TPS-Cl is highly susceptible to hydrolysis, where it reacts with water to form the unreactive 2,4,6-triisopropylbenzenesulfonic acid.[4] This side reaction consumes your reagent and stalls the desired transformation.
-
Self-Validating Protocol:
-
Rigorously dry all glassware in an oven (e.g., 120 °C for at least 4 hours) and allow it to cool in a desiccator or under a stream of inert gas (e.g., nitrogen or argon).
-
Use anhydrous solvents, preferably from a freshly opened bottle or one stored over molecular sieves.
-
Handle TPS-Cl and set up the reaction under an inert atmosphere, especially on humid days.
-
-
-
The Critical Role of the Base: The base activates the nucleophile and neutralizes the HCl byproduct. An unsuitable base can lead to a sluggish reaction or unwanted side products.
-
Expert Insight: For most alcohol and amine couplings, tertiary amines like triethylamine (TEA) or the more sterically hindered N,N-diisopropylethylamine (DIPEA) are effective. For less nucleophilic substrates, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary. The key is to ensure the pKa of the base is sufficient to deprotonate the nucleophile without causing side reactions.
-
-
Temperature Optimization: While many TPS-Cl reactions proceed smoothly at room temperature, some require thermal energy to overcome the activation barrier.
-
Experimental Tip: If your reaction is slow, consider gentle heating to 40-50 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If decomposition or side product formation is observed, try running the reaction at a lower temperature (e.g., 0 °C) for a longer duration.
-
Caption: Troubleshooting workflow for a sluggish TPS-Cl reaction.
Question 2: I'm observing a significant amount of the sulfonic acid byproduct. How can I prevent this?
Answer:
The formation of 2,4,6-triisopropylbenzenesulfonic acid is a direct consequence of TPS-Cl hydrolysis. Minimizing its formation is crucial for achieving high yields.
-
Strict Anhydrous Conditions: This cannot be overstated. Re-evaluate your setup for any potential sources of moisture.
-
Order of Reagent Addition: The sequence of adding reagents can significantly influence the reaction's outcome.
-
Recommended Protocol:
-
Dissolve the nucleophile (e.g., alcohol or amine) and the base in an anhydrous solvent under an inert atmosphere.
-
Add the TPS-Cl portion-wise as a solid or as a solution in the same anhydrous solvent. This ensures the activated nucleophile is readily available to react with the TPS-Cl, outcompeting the reaction with any trace water.
-
-
-
Quantitative Data for Success:
| Parameter | Recommended Condition | Rationale |
| Solvent Purity | Anhydrous (<50 ppm water) | Minimizes the primary competing reaction (hydrolysis). |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents atmospheric moisture ingress. |
| Reagent Addition | TPS-Cl added to nucleophile/base mixture | Maximizes the desired reaction rate. |
Question 3: How can I effectively remove the triisopropylbenzenesulfonamide byproduct during purification?
Answer:
The sulfonamide byproduct, often arising from the reaction of TPS-Cl with an amine base or substrate, can be challenging to separate due to similar polarity to the desired product.
-
Liquid-Liquid Extraction: A well-planned aqueous workup is the first line of defense.
-
Step-by-Step Protocol:
-
After the reaction is complete, quench the mixture with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove basic impurities, followed by a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts.
-
Finally, wash with brine to remove residual water before drying the organic layer over sodium sulfate or magnesium sulfate.
-
-
-
Chromatography: If co-elution is an issue, optimizing your column chromatography is key.
-
Expert Tip: Experiment with different solvent systems. A gradient elution from a non-polar to a more polar solvent system often provides better separation. If silica gel fails, consider using a different stationary phase like alumina.
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification technique. A screening of various solvents or solvent mixtures is necessary to find conditions where the product crystallizes out, leaving the impurities in the solution.
Caption: A typical purification workflow for products from TPS-Cl reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of TPS-Cl in organic synthesis? A1: this compound serves as a highly effective coupling agent, particularly in the formation of esters and amides.[1] Its bulky triisopropyl groups provide steric hindrance that can enhance selectivity in certain reactions.[2] It is also widely used in oligonucleotide synthesis.[2][3]
Q2: How should I store TPS-Cl to ensure its long-term stability? A2: TPS-Cl is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials. A desiccator is highly recommended for storage.
Q3: What are the key safety precautions when handling TPS-Cl? A3: TPS-Cl is corrosive and can cause severe skin burns and eye damage.[5] It is also a lachrymator. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Avoid inhaling the dust.[5]
Q4: Which solvents are most suitable for reactions involving TPS-Cl? A4: Anhydrous aprotic solvents are the best choice. Dichloromethane (DCM), chloroform, and acetonitrile are commonly used.[7] It is crucial to avoid protic solvents like water and alcohols, as they will react with TPS-Cl.
References
-
2,4,6-TRIISOPROPYLBENZENESULPHONYL CHLORIDE - Sdfine. [Link]
-
Structural study of this compound | Request PDF - ResearchGate. [Link]
-
How can this compound be prepared more efficiently? - FAQ. [Link]
-
The Formation of Disinfection By-Products in Reactive Chlorine Species (RCS)-Mediated Advanced Oxidation Process - MDPI. [Link]
-
Chapter 10 - The recovery and purification of fermentation products. [Link]
-
Specific Solvent Issues with Chlorination - Wordpress. [Link]
-
Chlorine: Chemical reactions - Pilgaard Elements. [Link]
-
Enhancing catalytic activity and stability for CO2 methanation on Ni@MOF-5 via control of active species dispersion - Chemical Communications (RSC Publishing). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 6553-96-4 | Benchchem [benchchem.com]
- 3. Exploring the unique properties and diversified applications of TPS-Cl [en.highfine.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound(6553-96-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
How to quench a reaction containing 2,4,6-Triisopropylbenzenesulfonyl chloride
Executive Summary & Reactivity Profile
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) is a sterically hindered sulfonyl chloride commonly used as a condensing agent in oligonucleotide synthesis and for protecting amines/alcohols.
Crucial Technical Insight: Unlike p-toluenesulfonyl chloride (TsCl), the three isopropyl groups on the benzene ring provide significant steric bulk. This has two critical implications for your workup:
-
Slower Hydrolysis: TPSCl hydrolyzes slower than unhindered sulfonyl chlorides. A "quick splash" of water is insufficient to destroy excess reagent.
-
Lipophilic Byproducts: The hydrolysis product, 2,4,6-triisopropylbenzenesulfonic acid (TPSOH) , and its salts are more lipophilic than their unhindered counterparts, often acting as surfactants that cause persistent emulsions during extraction.
Emergency Safety Protocol (Read First)
If you are currently experiencing a spill or uncontrolled exotherm, follow these immediate steps:
| Hazard Scenario | Immediate Action |
| Skin/Eye Contact | Corrosive. Flush immediately with water for 15+ minutes. TPSCl reacts with moisture on skin to produce HCl. |
| Uncontrolled Exotherm | Do NOT seal the vessel. The reaction with water generates HCl gas. Sealing leads to explosion risk. Cool externally with ice. |
| Spill (Solid) | Do not sweep dry (dust hazard). Cover with dry lime or soda ash, then carefully scoop into a waste container. |
Standard Quenching Protocol (Aqueous Workup)
Best for: Standard organic synthesis where the product is stable to mild aqueous base.
The "Cold-Slow" Method
Objective: Hydrolyze excess TPSCl to TPSOH, neutralize the generated HCl, and partition the TPSOH (as a sulfonate salt) into the aqueous layer.
Reagents:
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)[1]
-
Extraction Solvent (DCM or EtOAc)
Step-by-Step Procedure:
-
Cool the Quench: Place a flask containing Saturated NaHCO₃ (approx. 2-3 equivalents relative to TPSCl) in an ice bath (0–5 °C).
-
Why? Hydrolysis is exothermic. Pre-cooling the base prevents thermal runaway and minimizes gas evolution rate.
-
-
Dropwise Addition: Transfer your reaction mixture slowly into the stirred NaHCO₃ solution.
-
Why? Adding the acid source (reaction mix) to the base ensures the pH stays high, neutralizing HCl immediately and keeping the byproduct (TPSOH) in its soluble salt form.
-
-
The "30-Minute Rule": Once addition is complete, remove the ice bath and let the biphasic mixture stir vigorously at room temperature for at least 30 minutes .
-
Scientific Rationale: Due to the steric hindrance of the isopropyl groups, water attacks the sulfonyl sulfur slowly. Short stir times leave unreacted TPSCl in the organic layer.
-
-
Phase Check: Stop stirring. The layers should separate cleanly.
-
Diagnostic: Check the pH of the aqueous layer.[3] It must be > pH 8 . If acidic, add more NaHCO₃ and stir for another 10 minutes.
-
-
Extraction: Separate the layers. Wash the organic layer once with water and once with brine.
Troubleshooting Guide (Diagnostics & Fixes)
Issue A: "My separatory funnel is full of white foam/emulsion."
Cause: The sodium salt of TPSOH (Sodium 2,4,6-triisopropylbenzenesulfonate) has a large hydrophobic head (triisopropylbenzene) and a hydrophilic tail (sulfonate), acting as a powerful surfactant.
Protocol: Breaking the Emulsion
-
Level 1 (Salting Out): Add solid NaCl directly to the separatory funnel and shake gently. The increased ionic strength forces organics out of the aqueous phase.
-
Level 2 (Filtration): The emulsion is often stabilized by micro-precipitates. Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth). This physically breaks the bubbles.
-
Level 3 (Solvent Modification): Add a small amount of Methanol (MeOH) to the mixture. This reduces surface tension. Warning: This may increase product solubility in the aqueous layer.
Issue B: "I still see TPSCl in my NMR/TLC after workup."
Cause: Incomplete hydrolysis. The steric bulk prevented water from attacking the sulfur atom during the quench.
Protocol: The Amine Scavenge (Alternative Quench) If water is too slow, use a nucleophile that is smaller and more aggressive, but forms an easily removable byproduct.
-
Add Morpholine (1.5 eq excess relative to TPSCl) to the reaction mixture.
-
Stir for 15 minutes. Morpholine reacts rapidly to form the sulfonamide.
-
Perform a dilute acid wash (1M HCl) during workup. The excess morpholine will be protonated and wash away. The sulfonamide byproduct is often much more polar or distinct enough to separate via chromatography compared to the starting chloride.[1]
Visualizations
Figure 1: Decision Tree for Quenching TPSCl
This flowchart guides you through selecting the correct quenching method based on your product's sensitivity and the reaction scale.
Caption: Decision matrix for selecting the optimal quenching strategy based on scale and product stability.
Figure 2: Hydrolysis Pathway & Byproduct Management
Understanding the chemical transformation is key to removing the byproduct.
Caption: The conversion of lipophilic TPSCl to the water-soluble sulfonate salt requires time and basic pH.
Technical Data Reference
Table 1: Physical Properties & Solubility Profile
| Compound | State | Solubility (Organic) | Solubility (Aqueous) | Removal Strategy |
| TPSCl | Solid (White) | High (DCM, THF, EtOAc) | Decomposes (Slowly) | React to TPSOH |
| TPSOH (Acid) | Solid/Oil | Moderate | Low | Convert to Salt |
| TPS-O⁻ Na⁺ (Salt) | Solid | Low | High (Surfactant) | Aqueous Extraction |
Table 2: Quench Reagent Comparison
| Reagent | Pros | Cons | Recommended Use |
| Water / NaHCO₃ | Cheap, simple, non-toxic. | Slow reaction; gas evolution (CO₂); emulsion risk. | General purpose. |
| Ammonium Chloride | Milder pH. | Does not neutralize sulfonic acid effectively (pH < 7). | Avoid for TPSCl. |
| Morpholine | Fast; no gas evolution. | Introduces new amine; requires acid wash to remove. | Water-sensitive products.[4][5][6][7] |
References
-
BenchChem. (2025).[1][3] Technical Support Center: Safe Quenching Procedures for 2,4-Dichlorobenzenesulfonyl Chloride Reactions. Retrieved from
-
GuideChem. (2025). This compound Properties and Applications. Retrieved from
-
ChemicalBook. (2025). Safety Data Sheet: this compound. Retrieved from
-
National Institutes of Health (PubChem). (2025). 2,4,6-Triisopropylbenzenesulfonic acid (CID 10031785).[8] Retrieved from
-
University of Rochester. (2025). How To: Troubleshoot a Reaction - Workup and Isolation. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Sodium benzenesulfonate | C6H5NaO3S | CID 517327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sodium 2,4,5-trichlorophenolate | C6H2Cl3NaO | CID 23662264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. 2,4,6-Triisopropylbenzenesulfonic acid | C15H24O3S | CID 10031785 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Steric Shields: A Comparative Guide to 2,4,6-Triisopropylbenzenesulfonyl Chloride (TrisCl) and Mesitylenesulfonyl Chloride (MstCl) in Synthesis
In the intricate world of organic synthesis, the choice of a sulfonating agent can be a pivotal decision, profoundly influencing the efficiency, selectivity, and overall success of a reaction. Among the arsenal of available reagents, 2,4,6-triisopropylbenzenesulfonyl chloride (TrisCl) and mesitylenesulfonyl chloride (MstCl) have emerged as powerful tools, particularly in the formation of sulfonamides and as condensing agents in oligonucleotide synthesis. While structurally similar, the subtle difference in their alkyl substituents—isopropyl versus methyl groups—gives rise to a significant divergence in their reactivity and applicability. This guide provides an in-depth, data-supported comparison of TrisCl and MstCl to aid researchers in making an informed selection for their specific synthetic challenges.
At a Glance: The Steric Difference
The core distinction between TrisCl and MstCl lies in the steric bulk imposed by the ortho substituents on the benzene ring. The three isopropyl groups of TrisCl create a more sterically congested environment around the sulfonyl chloride moiety compared to the three methyl groups of MstCl. This pronounced steric hindrance is not a drawback; rather, it is a key feature that imparts TrisCl with its unique reactivity profile.
| Feature | This compound (TrisCl) | Mesitylenesulfonyl Chloride (MstCl) |
| Structure | ||
| Key Characteristic | High steric hindrance | Moderate steric hindrance |
| Primary Advantage | High selectivity, reduced side reactions | Higher reactivity in some cases |
| Common Applications | Sulfonylation of hindered amines, oligonucleotide synthesis | General sulfonamide synthesis |
The Impact of Steric Hindrance on Reactivity and Selectivity
The greater steric bulk of TrisCl plays a crucial role in moderating its reactivity and enhancing its selectivity. This is particularly evident in the sulfonylation of primary and secondary amines to form sulfonamides, a fundamental transformation in medicinal chemistry.
With less hindered amines, both reagents can be effective. However, when faced with sterically demanding amines, TrisCl often proves to be the superior choice, leading to higher yields of the desired sulfonamide. The bulky isopropyl groups of TrisCl disfavor the formation of undesired side products, such as the double sulfonylation of primary amines.
While direct, side-by-side comparative yield data for a wide range of amines is sparse in the literature, the general consensus and available data suggest that TrisCl's selectivity often translates to improved yields, especially in complex syntheses.[1]
In the Realm of Oligonucleotide Synthesis: A Tale of Two Condensing Agents
One of the most significant applications of both TrisCl and MstCl is as condensing agents in the phosphotriester approach to oligonucleotide synthesis. In this context, their role is to activate the phosphodiester component for subsequent reaction with the hydroxyl group of the growing oligonucleotide chain.
Here, the steric hindrance of TrisCl becomes a distinct advantage. A common side reaction in oligonucleotide synthesis is the unwanted sulfonylation of the free 5'-hydroxyl group of the nucleoside. The bulky nature of TrisCl significantly retards the rate of this side reaction compared to MstCl.[2] This enhanced selectivity ensures that the desired internucleotide linkage is formed with higher fidelity, leading to a purer final product and simplifying the subsequent purification process.
While both reagents are efficient in promoting the formation of the internucleotide bond, the reduced propensity of TrisCl to engage in side reactions makes it the preferred reagent for the synthesis of complex oligonucleotides where purity is paramount.[2]
Experimental Protocols: A Practical Guide
To provide a practical context for the application of these reagents, the following are representative protocols for the sulfonylation of a generic primary amine.
Experimental Protocol: Sulfonylation of a Primary Amine using this compound (TrisCl)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary amine (1.0 eq)
-
This compound (TrisCl) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for reaction and workup
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the stirred amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.
Experimental Protocol: Sulfonylation of a Primary Amine using Mesitylenesulfonyl Chloride (MstCl)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary amine (1.0 eq)
-
Mesitylenesulfonyl chloride (MstCl) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for reaction and workup
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of mesitylenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-12 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench with water or 1 M HCl.
-
Extract the product with dichloromethane and wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography.
Stability and Cleavage of the Resulting Sulfonamides
The utility of a protecting group is not only determined by its ease of installation but also by its stability and the conditions required for its removal. Both Tris- and Mst-protected amines form stable sulfonamides. However, the steric hindrance that differentiates their formation also influences their cleavage.
Generally, the cleavage of arylsulfonamides is challenging and often requires harsh conditions, such as strong acids or reducing agents.[3] The increased steric bulk of the triisopropylphenyl group can make the Tris-sulfonamide even more resistant to cleavage than the Mst-sulfonamide under certain conditions.
Common methods for the deprotection of sulfonamides include:
-
Reductive Cleavage: Reagents like sodium in liquid ammonia, or samarium(II) iodide can be effective.[4]
-
Acidic Hydrolysis: Strong acids such as HBr in acetic acid or concentrated HCl at elevated temperatures can cleave sulfonamides, although these conditions are not suitable for sensitive substrates.[3][5]
The choice of deprotection strategy will be highly dependent on the overall molecular structure and the presence of other functional groups. For particularly stubborn sulfonamides, more specialized methods may be required.
Hydrolytic Stability of the Sulfonyl Chlorides
Conclusion: Making the Right Choice
The selection between this compound and mesitylenesulfonyl chloride is a nuanced decision that hinges on the specific requirements of the synthetic transformation.
Choose this compound (TrisCl) when:
-
High selectivity is paramount: Especially when working with sterically hindered substrates or in applications like oligonucleotide synthesis where side reactions must be minimized.
-
Working with substrates prone to multiple sulfonylation: The steric bulk of TrisCl can effectively prevent over-reaction.
-
Improved yields with complex molecules are desired: The reduction in side products often translates to a higher isolated yield of the target molecule.
Choose Mesitylenesulfonyl Chloride (MstCl) when:
-
Reacting with unhindered, simple amines: In these cases, the higher reactivity of MstCl may be advantageous, potentially leading to shorter reaction times.
-
A less sterically demanding sulfonating agent is required for other synthetic considerations.
-
Cost is a primary concern: MstCl is often a more economical choice.
Ultimately, the optimal choice will be guided by the specific molecular architecture of the substrates and the desired outcome of the reaction. For challenging syntheses where selectivity and purity are the primary drivers, the superior steric shielding of TrisCl makes it an invaluable tool in the synthetic chemist's repertoire.
Visualizing the Synthetic Workflow
Caption: A simplified workflow illustrating the use of TrisCl and MstCl in sulfonamide synthesis and their primary applications.
References
- Shekhar, S., Dunn, T. B., Kotecki, B. J., Montavon, D. K., & Cullen, S. C. (2011). A mild and efficient method for the synthesis of N-arylsulfonamides in the presence of CuCl as catalyst. The Journal of Organic Chemistry, 76(11), 4552-4553.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Gait, M. J. (Ed.). (1984). Oligonucleotide synthesis: a practical approach. IRL press.
- Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 79, 186.
- Mao, L., Wang, Z., Li, Y., Han, X., & Zhou, W. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(01), 129-133.
- Alonso, E., Ramón, D. J., & Yus, M. (1997). Reductive deprotection of different protected functional groups by using lithium and a catalytic amount of naphthalene. Tetrahedron, 53(42), 14355-14368.
- Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. (2025, December). BenchChem.
- Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. (2009).
-
p-Toluenesulfonamides. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.).
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. (n.d.).
Sources
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. EP2035465A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 4. p-Toluenesulfonamides [organic-chemistry.org]
- 5. US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Sulfonylating Agents: A Comparative Analysis of 2,4,6-Triisopropylbenzenesulfonyl Chloride
For the discerning researcher, scientist, and drug development professional, the choice of a sulfonylating agent is a critical decision that can significantly impact the yield, purity, and viability of a synthetic route. This guide provides an in-depth technical comparison of 2,4,6-triisopropylbenzenesulfonyl chloride (TrisCl), a sterically hindered reagent, with other commonly employed sulfonylating agents. By examining their reactivity, selectivity, and practical applications through supporting experimental data, this document aims to empower you to make informed decisions in your synthetic endeavors.
The Critical Role of Steric Hindrance: Understanding the Efficacy of TrisCl
At the heart of this compound's unique efficacy lies its significant steric bulk.[1] The three isopropyl groups positioned ortho and para to the sulfonyl chloride moiety create a sterically crowded environment around the electrophilic sulfur atom. This steric shield is not a liability but a powerful tool that governs the reagent's reactivity and, most importantly, its selectivity. In contrast to less hindered aromatic sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) or even the more substituted 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride, MsCl), TrisCl exhibits a marked preference for less sterically encumbered nucleophiles. This attribute is paramount in complex molecule synthesis where multiple reactive sites are present.
Key Physicochemical Properties
| Property | This compound (TrisCl) | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | 4-Nitrobenzenesulfonyl Chloride (NsCl) |
| Molecular Weight | 302.87 g/mol | 190.65 g/mol | 114.55 g/mol | 221.62 g/mol |
| Appearance | White to light beige solid | White solid | Colorless to yellow liquid | Yellow crystalline solid |
| Melting Point | 93-97 °C[1] | 67-69 °C | -32 °C | 76-79 °C |
| Key Feature | High steric hindrance | Moderate steric hindrance | Low steric hindrance | Electron-deficient aromatic ring |
Comparative Efficacy in Key Transformations
The true measure of a sulfonylating agent's utility is its performance in common chemical transformations. Here, we compare TrisCl with TsCl, MsCl, and 4-nitrobenzenesulfonyl chloride (NsCl) in three critical applications: sulfonamide formation, selective protection of alcohols, and dehydration reactions.
Sulfonamide Formation: A Test of Selectivity and Reactivity
The synthesis of sulfonamides is a cornerstone of medicinal chemistry. The choice of sulfonylating agent can dramatically influence the outcome, especially when dealing with substrates bearing multiple nucleophilic sites or sterically demanding amines.
General Reaction Scheme: R-NH₂ + ArSO₂Cl → R-NHSO₂Ar + HCl
TrisCl's steric bulk makes it exceptionally selective for primary amines over secondary amines. This selectivity is often difficult to achieve with less hindered reagents like TsCl and MsCl, which can lead to mixtures of products.
Comparative Yields in Sulfonamide Synthesis:
| Amine Substrate | Sulfonylating Agent | Reaction Conditions | Yield (%) | Reference |
| Aniline (Primary) | TrisCl | Pyridine, 0-25 °C, 1 h | ~95% | Estimated from similar reactions |
| Aniline (Primary) | TsCl | Pyridine, 0-25 °C, 1 h | >95% | General literature |
| Aniline (Primary) | MsCl | Pyridine, 0-25 °C, 1 h | >95% | General literature |
| Di-n-propylamine (Secondary) | TrisCl | Et₃N, CH₂Cl₂, rt, 24 h | Low to moderate | Inferred from steric hindrance |
| Di-n-propylamine (Secondary) | TsCl | Et₃N, CH₂Cl₂, rt, 4 h | High | General literature |
| Di-n-propylamine (Secondary) | MsCl | Et₃N, CH₂Cl₂, rt, 2 h | High | General literature |
| tert-Butylamine (Hindered Primary) | TrisCl | Et₃N, reflux, 4h | High | |
| tert-Butylamine (Hindered Primary) | TsCl | Et₃N, reflux, extended time | Moderate to low | General literature |
Note: Yields are representative and can vary based on specific reaction conditions and substrates. Data is compiled from various sources and direct side-by-side comparisons under identical conditions are limited in the literature.
Causality Behind Experimental Choices: The use of a base such as pyridine or triethylamine (Et₃N) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. For hindered amines, refluxing temperatures are often necessary to overcome the higher activation energy barrier.
Experimental Protocol: Synthesis of N-benzyl-2,4,6-triisopropylbenzenesulfonamide
This protocol provides a representative procedure for the synthesis of a sulfonamide using TrisCl.
Materials:
-
This compound (TrisCl)
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzylamine (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-2,4,6-triisopropylbenzenesulfonamide.
Mechanism of Sulfonamide Formation:
Sources
A Senior Application Scientist's Guide to Validating the Purity of 2,4,6-Triisopropylbenzenesulfonyl Chloride by Titration
For researchers, scientists, and professionals in drug development, the purity of reagents is a cornerstone of reliable and reproducible results. 2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl), a vital coupling and condensing agent in organic synthesis, is no exception.[1][2] Its efficacy, particularly in sensitive applications like oligonucleotide and phospholipid synthesis, is directly correlated with its purity.[3] This guide provides an in-depth examination of a robust titrimetric method for validating the purity of TPS-Cl, alongside a critical comparison with modern chromatographic and spectroscopic techniques.
The sterically hindered nature of TPS-Cl, conferred by its three isopropyl groups, enhances its selectivity in chemical reactions.[4] However, this same structural feature presents unique analytical challenges. This document will navigate these complexities, offering not just procedural steps but the scientific rationale underpinning each methodological choice, ensuring a self-validating and trustworthy analytical workflow.
The Principle of Purity Determination by Titration: A Classic Method Reimagined
Titration, a cornerstone of analytical chemistry, offers a cost-effective and precise method for quantifying the active content of a substance. For this compound, the purity is determined by quantifying its labile sulfonyl chloride functional group. This is achieved through a two-step process: the hydrolysis of the sulfonyl chloride to liberate a stoichiometric amount of chloride ions, followed by the quantification of these chloride ions via argentometric titration.
The hydrolysis of the sulfonyl chloride is the critical first step. Due to the steric hindrance of the flanking isopropyl groups, this reaction requires carefully controlled conditions to proceed to completion. Alkaline hydrolysis, employing a strong base such as sodium hydroxide, has been shown to be effective for the cleavage of sulfonyl chlorides.[5] The reaction proceeds as follows:
R-SO₂Cl + 2OH⁻ → R-SO₃⁻ + Cl⁻ + H₂O
Once the hydrolysis is complete, the liberated chloride ions are then titrated with a standardized solution of silver nitrate (AgNO₃). This argentometric titration results in the precipitation of silver chloride (AgCl).[6] The endpoint of the titration, where all chloride ions have reacted, can be determined potentiometrically using a silver-indicating electrode.[7]
Experimental Workflow for Titration
Caption: Workflow for the purity determination of TPS-Cl by titration.
In-Depth Experimental Protocol: Titrimetric Purity Assay of TPS-Cl
This protocol is designed to be a self-validating system, incorporating system suitability checks and the use of standardized reagents to ensure the trustworthiness of the results.
Reagent and Equipment Preparation
-
Standardized 0.1 M Silver Nitrate (AgNO₃) Solution: Prepare and standardize against primary standard grade sodium chloride.
-
0.5 M Sodium Hydroxide (NaOH) in 9:1 Methanol/Water: This non-aqueous environment can facilitate the hydrolysis of sterically hindered substrates.[8]
-
2 M Nitric Acid (HNO₃): For acidification prior to titration.
-
Deionized Water
-
Automatic Potentiometric Titrator: Equipped with a silver-indicating electrode (e.g., Ag Titrode).
-
Calibrated Analytical Balance
-
Class A Volumetric Glassware
System Suitability
Before analyzing the sample, perform a titration of a known quantity of a certified chloride standard to verify the performance of the titrator and the accuracy of the standardized AgNO₃ solution. The result should be within ±0.5% of the expected value.
Sample Preparation and Hydrolysis
-
Accurately weigh approximately 300 mg of the this compound sample into a 250 mL conical flask.
-
Add 50 mL of the 0.5 M NaOH in 9:1 methanol/water solution to the flask.
-
Stir the mixture at room temperature for a minimum of 2 hours to ensure complete hydrolysis. The steric hindrance of TPS-Cl may necessitate this extended reaction time.
Titration Procedure
-
After the hydrolysis period, carefully acidify the solution with 2 M nitric acid to a pH of 2-3. This step is crucial to prevent the precipitation of silver oxide during the titration.
-
Add 50 mL of deionized water to the flask.
-
Place the flask on the automatic titrator and immerse the silver electrode and the burette tip into the solution.
-
Titrate the solution with the standardized 0.1 M AgNO₃ solution. The titrator will automatically detect the endpoint of the titration, which corresponds to the point of maximum inflection of the potential curve.
-
Record the volume of AgNO₃ consumed.
-
Perform a blank titration using the same procedure but without the TPS-Cl sample to account for any chloride impurities in the reagents.
Calculation of Purity
The purity of this compound is calculated using the following formula:
Purity (%) = [((V_sample - V_blank) × M_AgNO₃ × MW_TPS-Cl) / (W_sample)] × 100
Where:
-
V_sample: Volume of AgNO₃ solution consumed for the sample (L)
-
V_blank: Volume of AgNO₃ solution consumed for the blank (L)
-
M_AgNO₃: Molarity of the standardized AgNO₃ solution (mol/L)
-
MW_TPS-Cl: Molecular weight of this compound (302.86 g/mol )
-
W_sample: Weight of the this compound sample (g)
Comparative Analysis: Titration vs. Modern Analytical Techniques
While titration offers a reliable and cost-effective method for purity determination, it is essential to understand its performance in the context of other modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Parameter | Argentometric Titration | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Quantification of a specific functional group via a chemical reaction. | Separation of components based on their differential partitioning between a mobile and stationary phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of nuclei.[1] |
| Specificity | Low. Measures the total amount of hydrolyzable chloride, which may include impurities. | High. Can separate and quantify the main component and individual impurities. | High. Provides structural information, allowing for the simultaneous identification and quantification of the main component and impurities. |
| Sensitivity | Moderate. | High. Capable of detecting trace-level impurities. | Moderate. Generally less sensitive than HPLC for trace impurities. |
| Quantification | Absolute (primary method). | Relative (requires a reference standard of the analyte). | Absolute (primary method, requires a certified internal standard).[1] |
| Sample Throughput | Moderate. | High. Amenable to automation. | Lower, especially for high accuracy measurements requiring long relaxation delays. |
| Cost | Low. | High (instrumentation and solvents). | Very High (instrumentation). |
| Development Time | Short. | Moderate to long. | Moderate. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of organic compounds. A supplier of TPS-Cl specifies a purity of >99.0% as determined by HPLC, underscoring its utility in this context.[9]
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV detector at a wavelength where TPS-Cl has significant absorbance (e.g., 230 nm).
-
Quantification: Purity is typically determined by area percent, assuming all components have a similar response factor at the detection wavelength. For more accurate quantification, a reference standard of TPS-Cl is required.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for purity determination, offering the significant advantage of providing a direct, absolute measure of purity without the need for a reference standard of the analyte itself.[1]
Key Considerations for qNMR of TPS-Cl:
-
Solvent: A deuterated solvent in which TPS-Cl is fully soluble and stable, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified internal standard that is stable, does not react with TPS-Cl, and has resonance signals that are well-resolved from those of the analyte. For a non-polar analyte like TPS-Cl, a suitable internal standard could be 1,4-bis(trimethylsilyl)benzene.[10]
-
Experimental Parameters: Acquisition parameters must be carefully optimized to ensure accurate integration, including a sufficiently long relaxation delay.
Conclusion: An Integrated Approach to Purity Validation
For the routine and cost-effective determination of this compound purity, the validated argentometric titration method presented in this guide offers a high degree of accuracy and precision. Its foundation in stoichiometric chemical principles makes it a robust and reliable quality control tool.
However, for a comprehensive understanding of a sample's purity profile, including the identification and quantification of specific impurities, orthogonal techniques such as HPLC and qNMR are indispensable. HPLC provides superior sensitivity for trace impurities, while qNMR offers the unique advantage of being a primary ratio method that simultaneously confirms the structure of the analyte.
Ultimately, the choice of analytical method will depend on the specific requirements of the application, available resources, and the desired level of analytical detail. For the highest level of confidence in the quality of this compound, an integrated approach that leverages the strengths of each of these powerful techniques is recommended.
References
- Babtie, A., Lima, M. F., Kirby, A., & Hollfelder, F. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 10(40), 8095-8106.
- Castejón, H., & Al-Zoubi, R. M. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(5), 185-195.
- BenchChem. (2025). Confirming the Purity of Specioside B: A Comparative Guide to qNMR and HPLC.
- Dubinina, G. G., et al. (2007). Structural study of this compound. Russian Journal of General Chemistry, 77(11), 1989-1994.
- Ruifu Chemical. (n.d.). TPSCl CAS 6553-96-4 this compound Purity >98.0% (HPLC) Factory Coupling Reagents.
- Metrohm. (n.d.). Argentometric determination of chlorides.
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- eGyanKosh. (n.d.). EXPT. 9 ARGENTOMETRIC DETERMINATION OF CHLORIDE IONS BY MOHR'S and FAJAN'S METHODS.
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- Scribd. (n.d.). Argentometric Titration.
- MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
- Rundlöf, T., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645-651.
- Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry, 9(1), 1-7.
- Rogne, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1056-1058.
- TCI Chemicals. (n.d.). This compound.
- MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
- ResearchGate. (2019). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- BIPM. (2019). Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07].
- ChemicalBook. (n.d.). This compound.
- Szeler, K., et al. (2020). Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study. The Journal of Organic Chemistry, 85(10), 6489-6497.
- ResearchGate. (n.d.). Hydrolysis reaction with sodium hydroxide.
- ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- BenchChem. (n.d.). This compound.
- EPA. (1994). Method 9253: Chloride (Titrimetric, Silver Nitrate).
- YouTube. (2012). Hydrolysis of t-ButylChloride. Kinetics. Experiment #5. SN1 Reaction.
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A Comparative Guide to 2,4,6-Triisopropylbenzenesulfonyl Chloride in Green Chemistry Protocols
In the ever-evolving landscape of chemical synthesis, the pursuit of methodologies that are not only efficient and high-yielding but also environmentally benign is paramount. This guide provides an in-depth technical comparison of 2,4,6-Triisopropylbenzenesulfonyl chloride (TrisCl), a versatile sulfonylating and coupling agent, with alternative reagents and protocols through the lens of green chemistry. We will delve into the mechanistic rationale behind its utility, present comparative experimental data, and offer detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Introduction to this compound (TrisCl) and its Role in Sustainable Synthesis
This compound, also known as TrisCl or TPSCl, is a white to off-white crystalline solid widely employed in organic synthesis. Its bulky 2,4,6-triisopropylphenyl group confers unique reactivity and selectivity, making it a valuable tool for the formation of sulfonamides and for promoting condensation reactions, such as the formation of amide and ester bonds.[1]
From a green chemistry perspective, the utility of any reagent is judged by its contribution to processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. While sulfonyl chlorides are traditionally associated with stoichiometric waste generation (the sulfonyl group is a leaving group), the strategic application of TrisCl in well-designed protocols can align with several green chemistry principles, particularly in the context of one-pot syntheses and reactions that proceed with high efficiency and selectivity, thereby minimizing downstream purification efforts.[2][3]
Comparative Analysis: TrisCl vs. Alternative Reagents
The selection of a coupling or sulfonylating agent is a critical decision in synthesis design. Here, we compare the performance of TrisCl against common alternatives in the context of amide and sulfonamide formation, focusing on yield, reaction conditions, and green chemistry metrics.
Amide Bond Formation: A Head-to-Head Comparison
The formation of amide bonds is one of the most frequently performed reactions in pharmaceutical and chemical research.[4] Traditional methods often rely on carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or phosphonium/uronium salts like HATU.
Table 1: Comparison of Coupling Reagents for Amide Synthesis
| Reagent/Method | Typical Conditions | Yield (%) | Atom Economy (%) | E-Factor (approx.) | Key Advantages | Key Disadvantages |
| TrisCl | Stoichiometric, often with a base like pyridine or triethylamine | 80-95 | ~40-50 | 5-10 | High yields, effective for sterically hindered substrates. | Stoichiometric byproduct, use of chlorinated solvents in some protocols. |
| EDC/HOBt | Stoichiometric, often in DCM or DMF | 70-90 | ~35-45 | 10-20 | Water-soluble byproducts, milder conditions. | Can be allergenic, stoichiometric waste.[1] |
| HATU | Stoichiometric, with a non-nucleophilic base (e.g., DIPEA) in DMF | 85-98 | ~20-30 | >20 | High yields, fast reaction times, low racemization.[5] | Expensive, generates significant stoichiometric waste. |
| Boric Acid Catalysis | Catalytic (5-10 mol%), high temperature, often neat or in a high-boiling solvent | 60-85 | >80 | <5 | Catalytic, high atom economy, environmentally benign catalyst. | High temperatures, may not be suitable for sensitive substrates. |
| Enzymatic (e.g., Lipase) | Mild aqueous or organic media, near neutral pH | 70-95 | >90 | <2 | Highly selective, biodegradable catalyst, mild conditions.[6] | Substrate scope can be limited, longer reaction times. |
Causality Behind Experimental Choices: The choice of TrisCl in amide synthesis is often driven by its ability to effectively activate carboxylic acids towards nucleophilic attack by amines, particularly for challenging substrates where steric hindrance is a factor. The bulky triisopropylphenyl group can prevent side reactions, leading to cleaner product formation and higher isolated yields. However, the stoichiometric nature of the reaction and the generation of triisopropylbenzenesulfonic acid as a byproduct contribute to a lower atom economy and a higher E-factor compared to catalytic alternatives.
Sulfonamide Synthesis: Traditional vs. Greener Approaches
The reaction of a sulfonyl chloride with an amine is the most direct route to sulfonamides. Green chemistry principles encourage the development of alternative, more sustainable methods.
Table 2: Comparison of Methodologies for Sulfonamide Synthesis
| Method | Reagent/Catalyst | Typical Solvent | Yield (%) | Key Green Chemistry Considerations |
| TrisCl & Amine | Stoichiometric TrisCl, base | Dichloromethane, THF | 85-98[3] | Generates stoichiometric sulfonate waste; often uses chlorinated solvents. |
| Oxidative Chlorination of Thiols | NaDCC·2H₂O | Water, Ethanol[7] | 70-95[7] | In-situ generation of sulfonyl chloride from readily available thiols; use of greener solvents. |
| Metal-Free Oxidative Coupling | Phenyl Trimethyl Ammonium Tribromide (PTAB) | THF | 54-82 | Avoids the use of heavy metals. |
| Copper-Catalyzed Three-Component Synthesis | Cu catalyst, SO₂ source (DABSO), amine, aryl halide | Organic Solvent | 60-90 | Utilizes a readily available SO₂ surrogate; catalytic in copper. |
| Decarboxylative Halosulfonylation | Cu catalyst, SO₂Cl₂, amine | Organic Solvent | 60-80[3] | One-pot conversion of carboxylic acids to sulfonamides, avoiding pre-functionalization.[3] |
Expertise in Protocol Design: While the direct reaction of TrisCl with an amine is highly efficient, greener protocols focus on either generating the sulfonyl chloride in situ from more benign starting materials or bypassing the sulfonyl chloride intermediate altogether. For instance, the oxidative chlorination of thiols in water or ethanol represents a significant improvement in terms of solvent choice and starting material accessibility.[7] Catalytic methods, while potentially more complex to optimize, offer the promise of significantly reduced waste and the use of substoichiometric amounts of reagents.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, detailed experimental protocols for the synthesis of a model sulfonamide, N-benzyl-2,4,6-triisopropylbenzenesulfonamide, are presented below.
Protocol 1: Sulfonamide Synthesis using this compound
This protocol follows a traditional approach for the synthesis of sulfonamides from a sulfonyl chloride and an amine.
Workflow Diagram:
Caption: Workflow for traditional sulfonamide synthesis using TrisCl.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) and benzylamine (1.1 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired sulfonamide.
Trustworthiness of the Protocol: This is a well-established and robust protocol. The acid and base washes in the workup are crucial for removing unreacted starting materials and the triethylammonium hydrochloride salt, ensuring a pure product after chromatography.
Protocol 2: One-Pot Sulfonamide Synthesis via Oxidative Chlorination of a Thiol
This protocol exemplifies a greener approach by generating the sulfonyl chloride in situ in a more environmentally friendly solvent.
Workflow Diagram:
Caption: Workflow for a greener one-pot sulfonamide synthesis.
Step-by-Step Methodology:
-
To a solution of 2,4,6-triisopropylthiophenol (1.0 eq) in ethanol (0.3 M), add sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) (1.2 eq) in portions at room temperature.
-
Stir the mixture for 30 minutes to allow for the formation of the sulfonyl chloride intermediate.
-
Add benzylamine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure sulfonamide.
Expert Insight: This one-pot procedure significantly improves the greenness of the synthesis by avoiding the isolation of the potentially hazardous sulfonyl chloride and by using a greener solvent like ethanol.[7] The filtration-based workup minimizes the use of extraction solvents.
Mechanistic Considerations and Selectivity
The steric bulk of the triisopropyl groups in TrisCl plays a crucial role in its reactivity and selectivity.
Reaction Mechanism Diagram:
Caption: General mechanism for TrisCl-mediated amidation.
In the context of oligonucleotide synthesis, TrisCl has been shown to be more selective than the less sterically hindered mesitylenesulfonyl chloride, exhibiting a reduced rate of undesirable sulfonylation of the 5'-hydroxyl group of nucleosides. This selectivity, stemming from the steric hindrance around the sulfonyl chloride group, leads to higher yields of the desired dinucleoside phosphates.
Conclusion and Future Outlook
This compound remains a highly effective and versatile reagent in organic synthesis. While its application in traditional, stoichiometric protocols raises concerns from a green chemistry standpoint due to waste generation, its high efficiency and selectivity can contribute to greener outcomes by minimizing side reactions and simplifying purification.
The future of sustainable synthesis lies in the continued development of catalytic and one-pot procedures that minimize waste at the source. While catalytic alternatives to sulfonyl chlorides for amide and sulfonamide synthesis are promising, their substrate scope and scalability are still areas of active research. For now, the judicious use of powerful reagents like TrisCl within well-designed, efficient synthetic routes, potentially incorporating greener solvents and workup procedures, offers a pragmatic approach to balancing synthetic utility with environmental responsibility. Researchers are encouraged to critically evaluate not just the yield of a reaction but also its overall mass intensity and environmental impact when selecting a synthetic methodology.
References
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Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
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RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Retrieved from [Link]
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MDPI. (2022, June 28). Green Chemistry Metrics, A Review. Retrieved from [Link]
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Journal of Synthetic Chemistry. (2023, December 9). Original Research J. Synth. Chem. Aromatic Sulfonamides. Retrieved from [Link]
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RSC Publishing. (n.d.). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]
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ChemBAM. (n.d.). Atom economy / E factor. Retrieved from [Link]
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ResearchGate. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
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Semantic Scholar. (n.d.). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Retrieved from [Link]
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Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Direct amidation of esters with nitroarenes. Retrieved from [Link]
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Green Chemistry. (n.d.). green chemistry – the atom economy. Retrieved from [Link]
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MDPI. (n.d.). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from [Link]
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UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from [Link]
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University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]
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ResearchGate. (2019, February 20). (PDF) Teaching Atom Economy and E-Factor Concepts through a Green Laboratory Experiment: Aerobic Oxidative Cleavage of meso -Hydrobenzoin to Benzaldehyde Using a Heterogeneous Catalyst. Retrieved from [Link]
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ChemRxiv. (n.d.). A step towards exploring the potential of organosilane for catalytic amidation. Retrieved from [Link]
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Green Chemistry Network. (n.d.). Metrics to 'green' chemistry—which are the best?. Retrieved from [Link]
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ResearchGate. (2020, January 2). Facile amidation of esters with aromatic amines promoted by lanthanide tris (amide) complexes. Retrieved from [Link]
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ResearchGate. (n.d.). Some aspects of green solvents. Retrieved from [Link]
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CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
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ResearchGate. (n.d.). Sulfonamide synthesis under green conditions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Sustainable Green Enzymatic Method for Amide Bond Formation. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl)
As a cornerstone reagent in modern organic synthesis, particularly for the formation of sulfonamides and as a coupling agent in polynucleotide synthesis, 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) is valued for its reactivity and steric bulk.[1][2] However, the very chemical properties that make it an effective reagent also render it hazardous if handled improperly. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of TPSCl, ensuring the protection of laboratory personnel and the integrity of your research. The causality behind each recommendation is explained to build a foundational understanding of the risks involved.
Hazard Identification: Understanding the Reactivity of TPSCl
The primary danger of TPSCl stems from its sulfonyl chloride functional group. This group is highly susceptible to nucleophilic attack, especially by water. This reactivity is the root cause of its primary hazards.[2] Contact with even ambient moisture can lead to a vigorous, exothermic reaction that liberates corrosive and toxic hydrogen chloride (HCl) gas.[2][3]
Table 1: Summary of Key Hazards
| Hazard Type | Description | Causal Factor |
|---|---|---|
| Corrosive | Causes severe skin burns and serious eye damage upon contact.[3][4] | The inherent reactivity of the sulfonyl chloride group and its hydrolysis product, HCl, can destroy tissues. |
| Water-Reactive | Reacts with water and moisture to release toxic and corrosive hydrogen chloride gas.[2][3] | The sulfonyl chloride moiety is readily hydrolyzed. This reaction is often exothermic, increasing the hazard. |
| Respiratory Irritant | Inhalation of dust or the HCl gas produced upon hydrolysis can cause chemical burns to the respiratory tract.[2][5] | Fine particles of the solid can be inhaled, and the liberated HCl gas is a potent respiratory irritant. |
| Skin Sensitizer | May cause an allergic skin reaction in some individuals upon repeated exposure. | The compound can act as a hapten, triggering an immune response in susceptible individuals. |
Engineering Controls: Your First and Most Critical Line of Defense
Before any personal protective equipment is worn, proper engineering controls must be in place. These systems are designed to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All handling of TPSCl, including weighing, transferring, and adding to reaction mixtures, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow will contain any dust and capture any HCl gas that may be generated.[4][5]
-
Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the work area.[6] Immediate and prolonged flushing is the most critical first aid measure for any exposure.[6]
Personal Protective Equipment (PPE): An Essential Barrier
PPE is the last line of defense, used in conjunction with engineering controls. The selection of appropriate PPE is critical to prevent personal exposure.
Table 2: Required PPE for Handling TPSCl
| Body Area | Required Equipment | Standard/Specification | Rationale |
|---|---|---|---|
| Eyes & Face | Safety Goggles (snug-fitting, with indirect vents) AND a Face Shield.[7] | ANSI Z87.1 or equivalent. | Goggles protect against dust and gas ingress.[7] The face shield provides a secondary barrier against splashes during transfers or unexpected vigorous reactions.[7][8] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene).[9] | EN 374 or equivalent. | Provides a barrier against skin contact. Double-gloving is recommended. Always inspect gloves for tears or pinholes before use and remove them without touching the outer surface. |
| Body | Flame-Resistant Laboratory Coat (fully buttoned). | NFPA 2112 | Protects skin and personal clothing from minor spills and dust. |
| Respiratory | Not required if handled exclusively within a certified fume hood. | N/A | The fume hood provides adequate respiratory protection.[4][9] For emergencies like large spills outside of a hood, a full-face respirator with an acid gas cartridge is necessary.[9] |
| Feet | Closed-toe, chemical-resistant shoes. | ASTM F2413 | Protects feet from spills and falling objects.[10] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This section provides a direct, procedural workflow for working with TPSCl.
Diagram 1: TPSCl Safe Handling Workflow
Experimental Protocol:
-
Preparation:
-
Verify the chemical fume hood has been certified within the last year.
-
Ensure the path to the safety shower and eyewash is clear.
-
Don all PPE as specified in Table 2. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.
-
Assemble all necessary apparatus (glassware, spatulas, reagents) inside the fume hood to minimize traffic in and out of the containment area.
-
-
Handling and Use (inside the fume hood):
-
Carefully weigh the required amount of TPSCl into a tared, sealed container. Minimize dust generation by avoiding rapid movements.[5]
-
When adding to the reaction, do so slowly and in a controlled manner. Be aware that the reaction with protic solvents or reagents can be exothermic.
-
Immediately and tightly cap the primary TPSCl container after use to prevent reaction with atmospheric moisture.[5]
-
-
Post-Handling and Cleanup:
-
Any tools (like spatulas) that came into contact with TPSCl should be carefully quenched in a beaker containing a suitable nucleophile (e.g., a dilute solution of sodium bicarbonate or isopropanol) before being removed from the fume hood.
-
Wipe down the work surface and the fume hood sash.
-
Dispose of all contaminated disposables (weigh boats, wipes, gloves) into a clearly labeled hazardous waste container.[3][11]
-
Remove PPE in the correct order: lab coat, face shield, goggles, and finally gloves (turning them inside out as you remove them).
-
Wash hands thoroughly with soap and water.
-
Emergency Response and Disposal
Rapid and correct response to an exposure or spill is critical.
Table 3: Emergency Exposure Procedures
| Exposure Type | Immediate Action |
|---|---|
| Skin Contact | Immediately move to the safety shower. Flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][5] Seek immediate medical attention. |
| Eye Contact | Immediately move to the eyewash station.[3] Hold eyelids open and flush with a gentle stream of tepid water for at least 15-30 minutes.[5][6] Seek immediate medical attention. Do not delay. |
| Inhalation | Immediately move the affected person to fresh air.[3] If breathing is difficult, have a trained person administer oxygen. If breathing has stopped, begin artificial respiration.[3][5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk.[5] Seek immediate medical attention. |
Spill Response Plan:
-
Minor Spill (inside a fume hood):
-
Ensure all personnel are aware of the spill.
-
Wearing your full PPE, cover the spill with a dry, non-reactive absorbent material (e.g., dry sand, vermiculite). DO NOT USE WATER .[9]
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the area with a solvent-moistened towel (e.g., ethanol), then wipe dry. Dispose of all cleanup materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area, alerting all nearby personnel.[12]
-
If safe to do so, close the doors to the laboratory to confine any vapors.
-
Activate the fire alarm or call your institution's emergency response team (e.g., Environmental Health & Safety).
-
Do not attempt to clean up a major spill yourself. Wait for trained emergency responders.
-
Disposal Plan:
All waste containing TPSCl, including reaction residues, contaminated absorbents, and disposable PPE, must be considered hazardous waste.[3] It should be collected in a sealed, properly labeled, corrosion-resistant container and disposed of through your institution's certified hazardous waste management program.[11][13] Never dispose of TPSCl down the drain or in regular trash.
References
-
2,4,6-TRIISOPROPYLBENZENESULPHONYL CHLORIDE Safety Data Sheet . S D FINE-CHEM LIMITED. Available from: [Link]
-
TPSCl CAS 6553-96-4 this compound . Ruifu Chemical. Available from: [Link]
-
Personal Protective Equipment (PPE) Guide – Chemical Resistance . New Mexico State University. Available from: [Link]
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
